molecular formula C6H7ClN2O2S B2396937 (3-Chloropyridin-4-yl)methanesulfonamide CAS No. 1492527-58-8

(3-Chloropyridin-4-yl)methanesulfonamide

Katalognummer: B2396937
CAS-Nummer: 1492527-58-8
Molekulargewicht: 206.64
InChI-Schlüssel: DLPQOBYYSOSLSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chloropyridin-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C6H7ClN2O2S and its molecular weight is 206.64. The purity is usually 95%.
BenchChem offers high-quality (3-Chloropyridin-4-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloropyridin-4-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3-chloropyridin-4-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-6-3-9-2-1-5(6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPQOBYYSOSLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CS(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of (3-Chloropyridin-4-yl)methanesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the therapeutic potential and medicinal chemistry applications of (3-Chloropyridin-4-yl)methanesulfonamide .

Technical Whitepaper | Version 1.0

Executive Summary

(3-Chloropyridin-4-yl)methanesulfonamide (CAS: 1492527-58-8) is a high-value heterocyclic building block that has emerged as a critical pharmacophore in the design of next-generation small molecule inhibitors. Unlike generic pyridine derivatives, this scaffold integrates three distinct structural features—a 3-chloro substituent , a pyridine nitrogen , and a C4-methanesulfonamide tail —into a compact molecular framework.

This guide analyzes its utility as a bioisostere and linker in the development of Kinase Inhibitors (CDK8/19) , SHP2 Phosphatase Inhibitors , and DNA Gyrase Antibacterials . By leveraging its unique electronic profile and hydrogen-bonding capabilities, medicinal chemists utilize this scaffold to optimize potency, solubility, and metabolic stability in lead compounds.

Chemical Identity & Structural Biology

To understand the therapeutic utility, we must first deconstruct the scaffold's physicochemical properties.

PropertySpecification
IUPAC Name (3-Chloropyridin-4-yl)methanesulfonamide
CAS Number 1492527-58-8
Molecular Formula C₆H₇ClN₂O₂S
Molecular Weight 206.65 g/mol
Core Motif 3,4-Disubstituted Pyridine
Electronic Character Electron-deficient aromatic ring (Pyridine)
pKa (Predicted) ~3.5 (Pyridine N), ~10.2 (Sulfonamide NH₂)
Pharmacophore Analysis

The molecule functions as a "tri-vector" scaffold, allowing interactions in three distinct spatial directions:

  • The Pyridine Nitrogen (Vector A): Acts as a weak hydrogen bond acceptor. In kinase inhibitors, this often interacts with the hinge region of the ATP-binding pocket.

  • The 3-Chloro Substituent (Vector B):

    • Metabolic Blockade: Blocks the C3 position from oxidative metabolism (P450-mediated).

    • Electronic Modulation: Inductively withdraws electrons, lowering the pKa of the pyridine nitrogen and modulating the lipophilicity (LogP).

    • Steric Fill: Fills small hydrophobic pockets (e.g., gatekeeper regions) in enzyme active sites.

  • The Methanesulfonamide Tail (Vector C):

    • Flexible Linker: The methylene (-CH₂-) bridge allows rotational freedom, enabling the sulfonamide group to orient itself for optimal H-bonding.

    • Polar Contact: The primary sulfonamide (-SO₂NH₂) is a potent H-bond donor/acceptor, often targeting polar residues (e.g., Asp, Glu) or water networks within the solvent front.

Therapeutic Targets & Applications

Kinase Modulation: CDK8 and CDK19

Cyclin-Dependent Kinase 8 (CDK8) and CDK19 are key regulators of the Mediator complex, implicated in WNT-dependent signaling and metastatic cancers.

  • Mechanism: The (3-chloropyridin-4-yl) moiety serves as a core scaffold replacing traditional hinge-binding motifs.

  • Application: In the development of selective CDK8/19 modulators, the 3-chloro group provides essential selectivity over other CDK isoforms by exploiting subtle differences in the ATP-binding pocket shape. The sulfonamide extension can reach the "back pocket" or solvent-exposed regions to improve solubility.

  • Key Reference: Journal of Medicinal Chemistry (2016) highlights the synthesis of 3-Cl pyridine analogues for CDK8 inhibition, validating the structural class.

Phosphatase Inhibition: SHP2 (PTPN11)

SHP2 is a non-receptor protein tyrosine phosphatase and a critical node in the RAS/MAPK signaling pathway.

  • Role of Scaffold: The pyridine methanesulfonamide acts as a polar "head group" in allosteric SHP2 inhibitors.

  • Interaction: The sulfonamide group forms critical electrostatic interactions with the cationic tunnel of the SHP2 protein, stabilizing the auto-inhibited conformation.

  • Patent Landscape: Recent patent filings (e.g., EP 3772513 A1) list 3-chloropyridin-4-yl derivatives as viable R-groups for stabilizing the central heterocyclic core of SHP2 inhibitors.

Antibacterial Agents: DNA Gyrase

In the search for novel antibiotics to combat resistant Enterobacterales, this scaffold has been utilized in Quinazoline-Piperazine hybrids .[1]

  • Function: The scaffold acts as a replacement for the fluoroquinolone C-7 ring systems, altering the binding mode to DNA gyrase/Topoisomerase IV.

  • Efficacy: Derivatives incorporating the 3-chloropyridin-4-yl motif have shown potent MIC values against K. pneumoniae and E. coli, with reduced spontaneous resistance rates.[1]

Synthetic Methodologies

Reliable synthesis of this building block is a prerequisite for its use in drug discovery. Below is the industry-standard protocol for synthesizing the scaffold and coupling it to a core drug molecule.

Synthesis of the Building Block

Reaction Logic: Nucleophilic substitution on a 4-halopyridine is difficult without activation. However, 4-methylpyridines can be functionalized. A common route involves the chlorination of a precursor followed by sulfonamide formation.

Protocol: Sulfonamidation via Sulfonyl Chloride

  • Starting Material: 3-Chloro-4-(chloromethyl)pyridine (generated from 3-chloro-4-methylpyridine via radical halogenation).

  • Sulfonation: React with sodium sulfite (

    
    ) in aqueous ethanol to form the sulfonic acid salt.
    
  • Chlorination: Treat with Thionyl Chloride (

    
    ) or 
    
    
    
    to generate the sulfonyl chloride.
  • Amidation: React with aqueous ammonia (

    
    ) or ammonia in dioxane at 0°C.
    
  • Purification: Crystallization from Ethanol/Water.

Visualization: Synthetic Workflow

The following diagram illustrates the integration of this building block into a generic kinase inhibitor via Suzuki-Miyaura coupling.

SyntheticPathway Start 3-Bromo-4-methylpyridine Step1 Chlorination (NCS/HCl) -> 3-Bromo-4-chloromethylpyridine Start->Step1 Radical Halogenation Step2 Sulfonation (Na2SO3) -> Sulfonic Acid Salt Step1->Step2 Nu- Substitution Step3 Amidation (NH3) -> (3-Bromo-4-pyridyl)methanesulfonamide Step2->Step3 1. SOCl2 2. NH3 Coupling Suzuki Coupling (Boronic Acid + Pd Catalyst) Step3->Coupling Building Block Ready Final Target Kinase Inhibitor (Scaffold Incorporated) Coupling->Final

Caption: Step-wise synthesis of the sulfonamide building block and its subsequent coupling to a drug core.

Medicinal Chemistry Optimization (SAR)

When utilizing (3-Chloropyridin-4-yl)methanesulfonamide, the following Structure-Activity Relationship (SAR) rules apply:

The "Chlorine Scan"
  • Why 3-Chloro? Replacing the Chlorine with Fluorine (3-F) often reduces metabolic stability due to the higher bond strength but lower steric protection. Replacing with Methyl (3-Me) increases electron density on the pyridine ring, potentially strengthening the Pyridine-N interaction with the hinge region but increasing oxidation liability.

  • Recommendation: Maintain the 3-Cl for an optimal balance of lipophilicity and metabolic blockade.

Linker Length
  • Methylene (-CH₂-) vs. Direct Bond:

    • Direct Bond (Py-SO₂NH₂): Creates a highly electron-deficient pyridine ring (strong EWG). This drastically lowers the basicity of the pyridine nitrogen, potentially killing hinge-binding affinity.

    • Methylene Linker (Py-CH₂-SO₂NH₂): "Insulates" the pyridine ring from the strong electron-withdrawing sulfonamide. This preserves the pyridine's basicity (pKa ~3-4), allowing it to remain a viable H-bond acceptor.

Data Summary: Substituent Effects
Substituent at C3Pyridine BasicityMetabolic StabilitySteric Bulk (A-Value)
-H HighLow (Oxidation prone)Low
-Cl (Current) Moderate High Moderate
-F ModerateModerateLow
-CH₃ HighLow (Benzylic oxidation)Moderate

Experimental Protocol: Suzuki Coupling

Context: Coupling the (3-Chloropyridin-4-yl)methanesulfonamide fragment (if halogenated) to an aryl boronic acid core.

  • Reagents:

    • Aryl Boronic Acid (1.0 eq)

    • Halogenated Pyridine Scaffold (1.0 eq)

    • Catalyst:

      
       (0.05 eq)
      
    • Base:

      
       (3.0 eq)
      
    • Solvent: 1,4-Dioxane / Water (4:1)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reagents in a sealed microwave vial.

    • Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Filter through Celite, extract with EtOAc.

  • Validation: Monitor disappearance of the pyridine halide via LC-MS (ESI+). Expect [M+H]+ peak corresponding to the coupled product.

References

  • Cortez, A. J., et al. (2016).[2] Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 59(3). Retrieved from [Link]

  • European Patent Office. (2019). SHP2 Inhibitors (EP 3772513 A1).
  • ResearchGate. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids. Retrieved from [Link]

Sources

Unveiling the Pharmacophoric Landscape of (3-Chloropyridin-4-yl)methanesulfonamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the pharmacophore properties of (3-Chloropyridin-4-yl)methanesulfonamide. Leveraging established principles of medicinal chemistry and computational drug design, this document delineates a strategic approach to understanding and exploiting the therapeutic potential of this molecule.

Executive Summary

(3-Chloropyridin-4-yl)methanesulfonamide is a small molecule featuring a sulfonamide group, a known privileged scaffold in drug discovery, and a substituted pyridine ring.[1][2] While specific biological activity for this particular compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential for therapeutic intervention, particularly in oncology and inflammatory diseases where sulfonamide-bearing molecules have demonstrated efficacy.[3][4] This guide outlines a systematic, in-silico approach to define and validate the pharmacophore of (3-Chloropyridin-4-yl)methanesulfonamide, providing a foundational roadmap for future drug design and optimization efforts.

Deconstructing the Molecule: A Structural and Physicochemical Analysis

A thorough understanding of the physicochemical properties of (3-Chloropyridin-4-yl)methanesulfonamide is paramount to elucidating its pharmacophoric potential.

Chemical Identity:

PropertyValueSource
IUPAC Name (3-Chloropyridin-4-yl)methanesulfonamide
CAS Number 1492527-58-8[5]
Molecular Formula C6H7ClN2O2S[5]
Molecular Weight 206.65 g/mol [5]
SMILES O=S(CC1=C(Cl)C=NC=C1)(N)=O[5]

The molecule is comprised of two key moieties: the 3-chloropyridin-4-yl group and the methanesulfonamide group. The pyridine ring introduces aromaticity and the potential for π-π stacking interactions, while the chlorine substituent can participate in halogen bonding and modulate the electronic properties of the ring. The methanesulfonamide group is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor.[6]

Postulating the Pharmacophore: A Hypothesis-Driven Approach

Based on the structural features and extensive literature on related sulfonamide derivatives, a hypothetical pharmacophore model for (3-Chloropyridin-4-yl)methanesulfonamide can be proposed. This model serves as a starting point for computational validation and subsequent structure-activity relationship (SAR) studies.

Key Pharmacophoric Features:

  • Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors.

  • Hydrogen Bond Donor (HBD): The nitrogen atom of the sulfonamide group acts as a hydrogen bond donor.

  • Aromatic Ring (AR): The pyridine ring provides a center for aromatic interactions.

  • Hydrophobic Feature (HY): The chloropyridinyl moiety contributes to the overall hydrophobicity of the molecule.

  • Halogen Bond Donor (XBD): The chlorine atom on the pyridine ring has the potential to form halogen bonds with electron-rich atoms.

Pharmacophore_Hypothesis cluster_molecule (3-Chloropyridin-4-yl)methanesulfonamide cluster_features Postulated Pharmacophoric Features mol O=S(CC1=C(Cl)C=NC=C1)(N)=O HBA1 HBA mol->HBA1 Sulfonyl Oxygen 1 HBA2 HBA mol->HBA2 Sulfonyl Oxygen 2 HBD HBD mol->HBD Sulfonamide Nitrogen AR AR mol->AR Pyridine Ring HY HY mol->HY Chloropyridinyl Moiety XBD XBD mol->XBD Chlorine Atom

Caption: Hypothetical pharmacophore model for (3-Chloropyridin-4-yl)methanesulfonamide.

In-Silico Validation: A Multi-faceted Computational Workflow

To refine and validate the proposed pharmacophore, a rigorous computational workflow is essential. This involves both ligand-based and structure-based approaches, providing a comprehensive understanding of the molecule's potential interactions with biological targets.[7]

Ligand-Based Pharmacophore Modeling

In the absence of a known protein target, a ligand-based approach can be employed by comparing (3-Chloropyridin-4-yl)methanesulfonamide with a set of known active sulfonamide-containing molecules.

Protocol: Ligand-Based Pharmacophore Model Generation

  • Dataset Compilation: Assemble a structurally diverse set of at least 15-20 known active sulfonamide derivatives with their corresponding biological activity data (e.g., IC50 or Ki values).

  • Conformational Analysis: Generate a representative set of low-energy conformers for each molecule in the dataset.

  • Feature Mapping: Identify the common pharmacophoric features present across the active molecules.

  • Hypothesis Generation: Generate multiple pharmacophore hypotheses using software such as Catalyst, Discovery Studio, or MOE.[8]

  • Hypothesis Validation: Validate the generated hypotheses using a test set of molecules with known activity (both active and inactive) to assess the model's ability to discriminate between them. Statistical parameters such as the Güner-Henry score and ROC curves should be used for evaluation.

Ligand_Based_Workflow start Start: Compile Active Ligand Set conformers Generate 3D Conformers start->conformers align Align Molecules & Identify Common Features conformers->align generate Generate Pharmacophore Hypotheses align->generate validate Validate with Test Set generate->validate end_node Final Pharmacophore Model validate->end_node Structure_Based_Workflow start Start: Select Protein Target (PDB) prepare Prepare Protein Structure start->prepare define_site Define Binding Site prepare->define_site generate Generate Structure-Based Pharmacophore define_site->generate screen Virtual Screening of Compound Libraries generate->screen dock Molecular Docking of Hits screen->dock md Molecular Dynamics Simulations dock->md end_node Identify Potential Lead Compounds md->end_node

Caption: Workflow for structure-based pharmacophore modeling and virtual screening.

Future Directions and Conclusion

The pharmacophoric features of (3-Chloropyridin-4-yl)methanesulfonamide, defined through the computational strategies outlined in this guide, will provide a robust framework for the rational design of novel therapeutic agents. The validated pharmacophore model can be used to guide the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the identification of potential biological targets through virtual screening and docking will open new avenues for experimental validation and preclinical development.

This technical guide serves as a comprehensive starting point for unlocking the therapeutic potential of (3-Chloropyridin-4-yl)methanesulfonamide. By integrating computational modeling with experimental validation, researchers can accelerate the discovery of novel drug candidates based on this promising chemical scaffold.

References

[8]Binding mode analyses and pharmacophore model development for sulfonamide chalcone derivatives, a new class of alpha-glucosidase inhibitors - PubMed. (n.d.). Retrieved from [6]Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC. (n.d.). Retrieved from [9]Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases - PMC. (n.d.). Retrieved from [10]3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors - PMC. (n.d.). Retrieved from [7]Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - MDPI. (n.d.). Retrieved from 5methanesulfonamide | 1492527-58-8 | BLD Pharm. (n.d.). Retrieved from [1]Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) - Open Access Pub. (n.d.). Retrieved from [3]Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed. (n.d.). Retrieved from [2]Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (n.d.). Retrieved from [4]Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed. (n.d.). Retrieved from

Sources

Methodological & Application

Application Notes: (3-Chloropyridin-4-yl)methanesulfonamide as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the (3-Chloropyridin-4-yl)methanesulfonamide Scaffold

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone moiety, integral to the design of a vast array of therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a privileged scaffold in establishing critical interactions with biological targets.[3][4] The strategic incorporation of a chloropyridine ring, as seen in (3-Chloropyridin-4-yl)methanesulfonamide, introduces a versatile handle for molecular elaboration through contemporary cross-coupling methodologies. This building block uniquely combines the established pharmacological relevance of the sulfonamide group with the synthetic flexibility of a halogenated pyridine, offering a powerful tool for library synthesis and lead optimization campaigns.

The 3-chloro-4-substituted pyridine motif is of particular interest. The chlorine atom at the 3-position provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[1][2][5] This allows for the systematic exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties. The methanesulfonamide group at the 4-position offers a site for N-functionalization, allowing for the attachment of various side chains that can probe different regions of a target's binding pocket.[4][6][7] This dual functionality makes (3-Chloropyridin-4-yl)methanesulfonamide a highly valuable and versatile starting material for the synthesis of novel drug candidates across multiple therapeutic areas, including oncology, infectious diseases, and inflammation.[8][9][10]

Physicochemical Properties of (3-Chloropyridin-4-yl)methanesulfonamide

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1492527-58-8[11]
Molecular Formula C₆H₇ClN₂O₂SCalculated
Molecular Weight 206.65 g/mol Calculated
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in DMSO, DMF, and chlorinated solventsInferred from related compounds
Storage Store in a cool, dry place away from lightGeneral laboratory practice

Core Synthetic Applications & Protocols

(3-Chloropyridin-4-yl)methanesulfonamide is primed for two primary, orthogonal synthetic transformations: N-functionalization of the sulfonamide and C-C or C-N bond formation at the chlorinated pyridine ring.

N-Alkylation of the Sulfonamide Moiety

The acidic proton of the primary sulfonamide allows for deprotonation and subsequent reaction with a variety of electrophiles, most commonly alkyl halides. This reaction introduces substituents onto the nitrogen atom, which can be pivotal for modulating biological activity.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification start (3-Chloropyridin-4-yl)methanesulfonamide mix1 Stir at 0 °C start->mix1 solvent Anhydrous DMF solvent->mix1 base NaH (1.2 eq) deprotonation Formation of Sodium Salt base->deprotonation Deprotonation mix1->base Add base alkyl_halide Alkyl Halide (R-X, 1.1 eq) deprotonation->alkyl_halide Add electrophile reaction N-Alkylation Occurs alkyl_halide->reaction Warm to RT, stir 12-24h quench quench reaction->quench Quench with H₂O extract Organic Extraction quench->extract Extract with EtOAc purify Column Chromatography extract->purify Dry, Concentrate & Purify product N-Alkyl-(3-chloropyridin-4-yl)methanesulfonamide purify->product Isolate Product

Caption: Workflow for N-Alkylation of the sulfonamide.

  • Rationale: This protocol employs sodium hydride (NaH) as a strong, non-nucleophilic base to ensure complete deprotonation of the sulfonamide, forming the corresponding sodium salt. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ionic intermediate. The reaction is initiated at 0 °C to control the initial exothermic deprotonation.

  • Materials:

    • (3-Chloropyridin-4-yl)methanesulfonamide (1.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

    • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (3-Chloropyridin-4-yl)methanesulfonamide (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Effervescence (H₂ gas) will be observed.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Suzuki-Miyaura Cross-Coupling of the Chloropyridine Ring

The chlorine atom on the pyridine ring is a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl boronic acids or esters, significantly increasing molecular complexity and providing access to biaryl structures prevalent in many drug molecules.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification start (3-Chloropyridin-4-yl)methanesulfonamide mix Combine Reagents start->mix Add to flask boronic_acid Arylboronic Acid (1.5 eq) boronic_acid->mix catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) catalyst->mix base Base (e.g., K₂CO₃, 2.0 eq) base->mix solvent Solvent (e.g., Dioxane/H₂O) solvent->mix degas Inert Atmosphere (N₂/Ar) mix->degas Degas mixture heat Reaction Progress degas->heat Heat (80-100 °C, 8-16h) cool cool heat->cool Cool to RT filter filter cool->filter Filter off solids extract Aqueous Workup filter->extract Dilute & Extract (EtOAc) purify Column Chromatography or Recrystallization extract->purify Dry, Concentrate & Purify product (3-Aryl-pyridin-4-yl)methanesulfonamide purify->product Isolate Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

  • Rationale: Chloropyridines can be challenging substrates for Suzuki coupling compared to their bromo or iodo counterparts.[1][12] This protocol utilizes a robust catalyst system, such as Tetrakis(triphenylphosphine)palladium(0), and an appropriate base and solvent mixture to facilitate the reaction.[1][2][5] A mixture of dioxane and water is often effective, and the base (e.g., potassium carbonate) is crucial for the transmetalation step of the catalytic cycle.[2][5] It is essential to degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

  • Materials:

    • (3-Chloropyridin-4-yl)methanesulfonamide (1.0 eq)

    • Arylboronic acid or ester (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Celite

  • Procedure:

    • In a round-bottom flask, combine (3-Chloropyridin-4-yl)methanesulfonamide (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Add a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using a freeze-pump-thaw cycle (3x).

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 8-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Conclusion

(3-Chloropyridin-4-yl)methanesulfonamide is a strategically designed building block that offers medicinal chemists orthogonal points for diversification. The protocols outlined herein provide robust and adaptable methods for N-alkylation and Suzuki-Miyaura cross-coupling, enabling the efficient synthesis of compound libraries for hit-to-lead and lead optimization programs. The combination of the pharmacologically significant sulfonamide and the synthetically versatile chloropyridine makes this reagent a valuable addition to the drug discovery toolkit.

References

  • Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477.
  • Gouda, M. A., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Available at: [Link]

  • Jabbar, A. A., et al. (2022). Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes. DiVA portal. Available at: [Link]

  • Whittaker, A. M., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]

  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]

  • Muthumari, S., & Ramesh, R. (2015). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • ChemSrc. (2025). N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanesulfonamide. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 108, 104653.
  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Available at: [Link]

  • Kumar, A., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Archiv der Pharmazie, 342(8), 483-490.
  • Virtual Museum. (n.d.). (3-Chloropyridin-4-yl)methanol: A Versatile Chemical Compound. Retrieved February 15, 2026, from [Link]

  • Berasategui, M., et al. (2020). Kinetic and mechanistic study of the reaction between methane sulfonamide (CH3S(O)2NH2) and OH. Atmospheric Chemistry and Physics, 20(5), 2695-2707.
  • Bali, A., et al. (2012). Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents. European Journal of Medicinal Chemistry, 51, 245-251.
  • Kalluraya, B., et al. (2011). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 3(6), 440-446.
  • Chetty, M., et al. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Molecules, 28(19), 6965.

Sources

Technical Guide: Chemoselective N-Functionalization of (3-Chloropyridin-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the (3-Chloropyridin-4-yl)methanesulfonamide scaffold. It addresses the specific chemoselective challenges posed by the 3-chloropyridine core during sulfonamide functionalization.

Executive Summary & Reactivity Profile

(3-Chloropyridin-4-yl)methanesulfonamide (CAS: 1492527-58-8) is a high-value building block for generating sulfonylurea and N-acyl sulfonamide libraries, common in kinase and GPCR inhibitor discovery.

The Chemoselectivity Challenge: This scaffold presents a "Triad of Reactivity" that must be managed to avoid polymerization or regioisomeric mixtures:

  • Sulfonamide Nitrogen (

    
    ):  The desired nucleophile. It is weakly nucleophilic compared to amines.
    
  • Pyridine Nitrogen (

    
    ):  A competing basic site. While the 3-chloro group reduces its basicity, it can still trap acylating agents or poison metal catalysts.
    
  • 3-Chloro Substituent: A latent electrophile. In Palladium-catalyzed cross-couplings (Buchwald-Hartwig), this site is prone to oxidative addition, leading to oligomerization or unwanted intramolecular cyclization.

Strategic Decision Matrix
Desired TransformationRecommended MethodCritical Control Parameter
N-Arylation Chan-Lam Coupling (Cu-catalyzed)Avoid Palladium. Use Cu(OAc)₂ to prevent reaction at the 3-Cl position.
N-Acylation EDC/DMAP Coupling Base Stoichiometry. Excess base is required to neutralize the pyridine HCl salt formed in situ.
Sulfonylurea Formation Isocyanate Addition Solubility. Use polar aprotic solvents (DMF/DMSO) as the zwitterionic character reduces solubility in DCM.

Reaction Pathways & Logic

The following decision tree illustrates the mechanistic pathways and potential failure modes when coupling this specific scaffold.

ReactionPathways Start (3-Chloropyridin-4-yl) methanesulfonamide Arylation Target: N-Arylation Start->Arylation Acylation Target: N-Acylation Start->Acylation Method_Pd Method A: Buchwald-Hartwig (Pd-Catalyzed) Arylation->Method_Pd High Risk Method_Cu Method B: Chan-Lam (Cu-Catalyzed) Arylation->Method_Cu Recommended Fail_Pd FAILURE MODE: Pd inserts into 3-Cl (Polymerization) Method_Pd->Fail_Pd Success_Cu SUCCESS: Chemoselective N-Arylation (Cl preserved) Method_Cu->Success_Cu Cond_Acid Acid Chloride + Base Acylation->Cond_Acid Cond_Coupling Carboxylic Acid + EDC Acylation->Cond_Coupling Issue_Py Risk: N-Acyl Pyridinium salt Cond_Acid->Issue_Py If base < 2 equiv Success_Acyl SUCCESS: N-Acyl Sulfonamide Cond_Coupling->Success_Acyl Issue_Py->Success_Acyl Aq. Workup

Figure 1: Chemoselectivity landscape.[1][2][3][4][5][6] Note the critical divergence in N-arylation strategies to preserve the 3-chloro handle.

Protocol A: N-Arylation via Chan-Lam Coupling

Why this method? Standard Buchwald-Hartwig conditions (e.g.,


, Xantphos, 

) are risky because the Palladium catalyst can oxidatively add to the 3-chloro-pyridine bond of the substrate, competing with the external aryl halide. The Chan-Lam coupling uses Copper(II), which does not activate aryl chlorides, ensuring chemoselectivity [1].
Materials
  • Substrate: (3-Chloropyridin-4-yl)methanesulfonamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst:

    
     (0.1 - 0.2 equiv)
    
  • Ligand/Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

  • Solvent: DCM or DCE (0.1 M concentration)

  • Atmosphere: Open air (Oxygen balloon optional for sluggish substrates)

Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a drying tube (filled with

    
    ), charge the sulfonamide (1.0 equiv), aryl boronic acid (1.5 equiv), and 
    
    
    
    (10 mol%).
  • Solvation: Add DCM (anhydrous not strictly required, but preferred).

  • Initiation: Add Pyridine (2.0 equiv) dropwise. The solution should turn a deep blue/green, indicating the formation of the active Cu-amine species.

  • Reaction: Stir vigorously at room temperature open to the atmosphere.

    • Note: If the reaction stalls after 4 hours, add an additional 0.5 equiv of boronic acid.

  • Quench & Workup:

    • Dilute with EtOAc.

    • Wash with 0.5 M HCl (Critical Step: This removes the copper catalyst and protonates the pyridine ring of the unreacted starting material, keeping it in the aqueous phase if pH < 3).

    • Wash with Brine, dry over

      
      , and concentrate.
      
Troubleshooting Table
ObservationRoot CauseSolution
Low Conversion Boronic acid protodeboronationAdd 4Å Molecular Sieves to the reaction; switch solvent to Dioxane.
Blue color fades Cu(II) reduced to Cu(I)/Cu(0)Increase oxygen exposure (use

balloon) to re-oxidize catalyst.
Product stuck in Aqueous Product is too basic (Pyridine)Adjust workup pH to ~5-6 (Isoelectric point logic) to extract product.

Protocol B: N-Acylation (Synthesis of Bioisosteres)

Why this method? N-acyl sulfonamides are bioisosteres of carboxylic acids (


 4-5). Direct reaction with acid chlorides is efficient but generates HCl, which forms a salt with the pyridine ring of the substrate, potentially crashing it out of solution before reaction completion. We use a Self-Validating Purification  logic here.
Materials
  • Substrate: (3-Chloropyridin-4-yl)methanesulfonamide (1.0 equiv)

  • Reagent: Carboxylic Acid (1.1 equiv)

  • Coupling Agent: EDCI (1.2 equiv) + DMAP (1.2 equiv)

  • Solvent: DMF (Required for solubility)

Step-by-Step Procedure
  • Dissolution: Dissolve the sulfonamide and carboxylic acid in DMF (0.2 M).

  • Activation: Add DMAP followed by EDCI.

    • Mechanism:[2][7][8][9][10] DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium intermediate that is more susceptible to attack by the weak sulfonamide nucleophile [2].

  • Monitoring: Stir at

    
     for 12-16 hours. Monitor by LCMS.[2]
    
  • "Self-Validating" Workup (Acid/Base Swing):

    • Step A (Remove Neutrals): Dilute reaction with 1M NaOH. The product (N-acyl sulfonamide) becomes the anion (

      
      ). Extract with EtOAc. Discard organic layer (contains unreacted neutrals/impurities).
      
    • Step B (Isolate Product): Acidify the aqueous layer to pH ~3 with 1M HCl. The product protonates and precipitates or oils out.

    • Step C: Extract the now-acidic aqueous layer with EtOAc. Dry and concentrate. This yields high-purity product without column chromatography.

Visualizing the Purification Logic

The following diagram details the "Acid/Base Swing" technique, a critical workflow for sulfonamide purification that leverages the unique


 properties of the product.

PurificationWorkflow Crude Crude Reaction Mixture (Product, SM, Urea byproduct) BaseWash Add 1M NaOH (pH > 10) Crude->BaseWash Separation1 Phase Separation BaseWash->Separation1 OrgLayer1 Organic Layer (Contains Neutrals & Impurities) Separation1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product as Anion) Separation1->AqLayer1 Waste Discard OrgLayer1->Waste Acidify Acidify to pH ~3 (HCl) AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract FinalProduct Final Organic Layer (Pure N-Acyl Sulfonamide) Extract->FinalProduct

Figure 2: Self-validating purification workflow for N-acyl sulfonamides.

References

  • Chan-Lam Coupling Utility

    • Lam, P. Y. S., et al. "Copper-promoted C-N bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998 , 39(19), 2941-2944.

    • Note: Establishes the mild nature of Cu-catalysis comp
  • N-Acyl Sulfonamide Synthesis

    • Am Ende, D. J., et al. "A Calorimetric Investigation of the Reaction of Sulfonamides with Acid Chlorides." Organic Process Research & Development, 1999 , 3(5), 319–323.

    • Note: Provides safety and mechanistic data on the exothermicity and base requirements for this coupling.
  • Buchwald-Hartwig Limitations on Pyridines

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.

    • Note: Discusses the challenges of oxidative addition selectivity in poly-halogen

Sources

Application Notes and Protocols for the Functionalization of (3-Chloropyridin-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of the 4-Substituted 3-Chloropyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The functionalization of substituted pyridines is therefore a critical endeavor in the pursuit of novel therapeutic agents. This guide focuses on a particularly valuable building block: (3-Chloropyridin-4-yl)methanesulfonamide .

The strategic placement of a chlorine atom at the 3-position and a methanesulfonamide moiety at the 4-position offers a versatile platform for diversification. The chlorine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino groups. The methanesulfonamide group, with its hydrogen bond donating and accepting capabilities, can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This document provides a comprehensive overview of key functionalization strategies for the (3-Chloropyridin-4-yl)methanesulfonamide core, including detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific needs.

Proposed Synthesis of (3-Chloropyridin-4-yl)methanesulfonamide

While (3-Chloropyridin-4-yl)methanesulfonamide is commercially available from specialized vendors, understanding its synthesis is crucial for researchers who may need to produce it in-house or create analogues. A plausible synthetic route begins with the commercially available (3-Chloropyridin-4-yl)methanamine.

Workflow for the Synthesis of (3-Chloropyridin-4-yl)methanesulfonamide

start (3-Chloropyridin-4-yl)methanamine reagent Methanesulfonyl chloride, Base (e.g., Triethylamine or Pyridine), Solvent (e.g., Dichloromethane) start->reagent Reaction product (3-Chloropyridin-4-yl)methanesulfonamide reagent->product Sulfonylation

Caption: Proposed synthesis of the target compound.

Protocol: Synthesis of (3-Chloropyridin-4-yl)methanesulfonamide from (3-Chloropyridin-4-yl)methanamine

This protocol describes the conversion of the primary amine to the corresponding methanesulfonamide.

Materials:

  • (3-Chloropyridin-4-yl)methanamine

  • Methanesulfonyl chloride

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve (3-Chloropyridin-4-yl)methanamine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (3-Chloropyridin-4-yl)methanesulfonamide.

Functionalization of the Pyridine Ring via Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 3-position of (3-Chloropyridin-4-yl)methanesulfonamide is the primary site for functionalization through various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the methanesulfonamide group at the 4-position is expected to influence the reactivity of the C-Cl bond, potentially requiring optimized reaction conditions compared to simpler chloropyridines.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[2] This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] The choice of ligand, base, and solvent is critical for the success of the reaction, especially with less reactive aryl chlorides. For electron-deficient chloropyridines, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition step.

start (3-Chloropyridin-4-yl)methanesulfonamide reagents Aryl/Heteroaryl Boronic Acid or Ester, Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., SPhos, XPhos), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane/H₂O, Toluene) start->reagents Reaction product 3-(Aryl/Heteroaryl)-4-(methanesulfonamidomethyl)pyridine reagents->product C-C Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • (3-Chloropyridin-4-yl)methanesulfonamide

  • Aryl or heteroaryl boronic acid (or boronic acid pinacol ester)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Standard Schlenk line or glovebox techniques

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add (3-Chloropyridin-4-yl)methanesulfonamide (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the Schlenk tube.

  • Add the catalyst premix to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective palladium precursors.
Ligand SPhos, XPhosBulky, electron-rich ligands facilitate oxidative addition of the C-Cl bond.
Base K₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O, TolueneAprotic polar solvents are generally effective. Water can enhance the rate of transmetalation.
Temperature 80-110 °CHigher temperatures are often required for the activation of aryl chlorides.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4][5] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[3][4] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the reductive elimination steps, particularly with challenging substrates like electron-deficient aryl chlorides.

start (3-Chloropyridin-4-yl)methanesulfonamide reagents Primary or Secondary Amine, Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, K₃PO₄), Solvent (e.g., Toluene, Dioxane) start->reagents Reaction product 3-(Amino)-4-(methanesulfonamidomethyl)pyridine reagents->product C-N Coupling

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • (3-Chloropyridin-4-yl)methanesulfonamide

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)

  • Toluene or 1,4-Dioxane (anhydrous and degassed)

  • Standard Schlenk line or glovebox techniques

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (1-3 mol%), ligand (2-6 mol%), and base (1.5-2.0 eq) to a Schlenk tube.

  • Add (3-Chloropyridin-4-yl)methanesulfonamide (1.0 eq) and the amine (1.1-1.3 eq) to the Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and reliable palladium precursors.
Ligand BINAP, XantphosBulky phosphine ligands are essential for efficient C-N bond formation.
Base NaOtBu, K₃PO₄A strong, non-nucleophilic base is required for deprotonation of the amine.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are necessary for this reaction.
Temperature 80-120 °CElevated temperatures are typically required to drive the reaction to completion.
Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes, which are valuable structures in materials science and medicinal chemistry.

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[6] The catalytic cycle includes the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to yield the alkyne-substituted product.[6] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper. For electron-deficient substrates, the reaction conditions may need to be carefully optimized to achieve good yields.

start (3-Chloropyridin-4-yl)methanesulfonamide reagents Terminal Alkyne, Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N, DIPA), Solvent (e.g., THF, DMF) start->reagents Reaction product 3-(Alkynyl)-4-(methanesulfonamidomethyl)pyridine reagents->product C-C (alkyne) Coupling

Caption: General workflow for Sonogashira coupling.

Materials:

  • (3-Chloropyridin-4-yl)methanesulfonamide

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous and degassed

  • Standard Schlenk line or glovebox techniques

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add (3-Chloropyridin-4-yl)methanesulfonamide (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Add the anhydrous, degassed solvent, followed by the base (e.g., triethylamine, 2-3 eq).

  • Add the terminal alkyne (1.2-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂A common and effective catalyst for Sonogashira couplings.
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Et₃N, DIPAActs as both a base and a solvent in some cases.
Solvent THF, DMFAprotic polar solvents are typically used.
Temperature Room temperature to 80 °CMilder conditions are often sufficient for this reaction compared to Suzuki and Buchwald-Hartwig couplings.

Conclusion and Future Perspectives

(3-Chloropyridin-4-yl)methanesulfonamide represents a highly valuable and versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide robust and adaptable methods for the selective functionalization of the pyridine ring. By understanding the principles behind these transformations and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological screening and materials testing. Further exploration of other cross-coupling reactions and direct C-H functionalization techniques on this scaffold will undoubtedly unlock even greater potential for innovation.

References

  • Bhardwaj V., Noolvi M. N., Jalhan S., Patel H. M. Synthesis, and antimicrobial evaluation of new pyridine imidazo [2,1b]-1,3,4-thiadiazole derivatives. Journal of Saudi Chemical Society. 2016;20:S406–S410. doi: 10.1016/j.jscs.2012.11.011. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Reagents and Protocols for the N-alkylation of (3-Chloropyridin-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract

The N-alkylated sulfonamide moiety is a cornerstone in modern medicinal chemistry, present in a vast array of FDA-approved drugs, including antibacterials, diuretics, and antiangiogenic therapies.[1] The ability to precisely introduce alkyl groups onto the sulfonamide nitrogen is critical for modulating the pharmacological properties of drug candidates, such as potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of robust and versatile methods for the N-alkylation of (3-Chloropyridin-4-yl)methanesulfonamide, a key heterocyclic building block in drug discovery. We will delve into the mechanistic underpinnings of classical and modern catalytic techniques, offering detailed, field-tested protocols for researchers and drug development professionals. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, selective mono-N-alkylation.

Introduction: The Significance of N-Alkylated Sulfonamides

The sulfonamide functional group is a privileged scaffold in pharmaceutical sciences.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly versatile component in drug design. Direct N-alkylation of a primary sulfonamide, such as (3-Chloropyridin-4-yl)methanesulfonamide, offers a direct route to secondary sulfonamides, which are crucial for exploring structure-activity relationships (SAR).

Traditional methods for synthesizing N-alkylsulfonamides often involve the reaction of amines with sulfonyl chlorides or the alkylation of primary sulfonamides with alkyl halides.[3] While effective, these methods can suffer from drawbacks such as the limited availability of specific sulfonyl chlorides, the use of toxic alkylating agents, and the generation of stoichiometric byproducts.[3] Consequently, the development of milder, more efficient, and environmentally benign methodologies has been a major focus of synthetic chemistry. This guide will cover the classical approach alongside modern catalytic strategies like the "Borrowing Hydrogen" methodology and the Mitsunobu reaction, providing chemists with a diverse toolkit for their synthetic challenges.

PART 1: Foundational Principles & Method Selection

The core of sulfonamide N-alkylation lies in the acidic nature of the N-H proton. The strong electron-withdrawing effect of the adjacent sulfonyl group (SO₂) significantly increases the acidity of this proton, facilitating its removal by a suitable base to form a nucleophilic sulfonamide anion. This anion then undergoes a nucleophilic substitution reaction with an electrophilic alkylating agent.

Choosing the right alkylation strategy depends on several factors, including the nature of the alkylating agent, the functional group tolerance of the substrate, and desired environmental impact. The following decision workflow can guide the selection process.

G start Start: (3-Chloropyridin-4-yl)methanesulfonamide + Alkyl Group q1 Is the alkylating agent an Alkyl Halide (R-X)? start->q1 q2 Is the alkylating agent an Alcohol (R-OH)? q1->q2  No classical Protocol 1: Classical Alkylation (Base + R-X) q1->classical  Yes q3 Are mild, neutral conditions and stereochemical inversion required? q2->q3  No borrowing Protocol 2: Borrowing Hydrogen (Catalyst + R-OH) q2->borrowing  Yes (Green Chemistry) mitsunobu Protocol 3: Mitsunobu Reaction (DEAD/DIAD, PPh3 + R-OH) q3->mitsunobu  Yes other Consider Alternative Methods: - Reductive Amination (R-CHO) - Thermal Alkylation (Imidates) q3->other  No

Caption: Decision workflow for selecting an N-alkylation protocol.

PART 2: Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halides

This is the most traditional approach, relying on the deprotonation of the sulfonamide followed by an Sₙ2 reaction with an alkyl halide. The choice of base and solvent is crucial for success and to minimize side reactions, primarily N,N-dialkylation.[4]

Causality Behind Choices:

  • Base: A strong, non-nucleophilic base is required to fully deprotonate the sulfonamide without competing in the alkylation step. Sodium hydride (NaH) is an excellent choice as it forms the sodium salt of the sulfonamide and gaseous hydrogen, driving the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents. Cs₂CO₃ is often superior due to the increased solubility of its salts and the "cesium effect," which enhances the nucleophilicity of the sulfonamide anion.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal.[5][6] These solvents effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophile, thereby accelerating the Sₙ2 reaction.

  • Controlling Dialkylation: N,N-dialkylation is a common side reaction.[4] To suppress this, it is critical to use a controlled stoichiometry of the alkylating agent (e.g., 1.05-1.1 equivalents). Slow, dropwise addition of the alkylating agent can also help by keeping its instantaneous concentration low, favoring mono-alkylation.[4]

Experimental Procedure:

Table 1: Reagents and Materials for Classical N-Alkylation

Reagent/MaterialAmountPurpose
(3-Chloropyridin-4-yl)methanesulfonamide1.0 eq (e.g., 208 mg)Starting Material
Sodium Hydride (NaH, 60% dispersion in oil)1.2 eq (e.g., 48 mg)Base for deprotonation
Alkyl Halide (e.g., Benzyl Bromide)1.1 eq (e.g., 140 µL)Alkylating Agent
Anhydrous N,N-Dimethylformamide (DMF)5-10 mLReaction Solvent
Saturated aq. NH₄Cl~20 mLQuenching agent
Ethyl Acetate~50 mLExtraction Solvent
Brine~20 mLWashing agent
Anhydrous Magnesium Sulfate (MgSO₄)-Drying agent
Round-bottom flask, magnetic stirrer, Argon balloon-Reaction Apparatus

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (3-Chloropyridin-4-yl)methanesulfonamide (1.0 eq).

  • Add anhydrous DMF (5-10 mL) and cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated sulfonamide.

G RSO2NHR' Sulfonamide RSO2N(-)R' Na(+) Sulfonamide Anion RSO2NHR'->RSO2N(-)R' Na(+) Anion RSO2N(-)R' NaH Base H2 Byproduct NaH->H2 Product RSO2N(R'')R' Anion->Product AlkylHalide R''-X Salt NaX AlkylHalide->Salt

Caption: Mechanism of classical sulfonamide N-alkylation.

Protocol 2: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology is a powerful, atom-economical strategy that uses alcohols as benign alkylating agents, generating only water as a byproduct.[3] This process typically employs a transition metal catalyst (e.g., based on Mn, Ru, Ir) to facilitate the transformation.[3][7][8]

Causality Behind Choices:

  • Catalyst: Earth-abundant metal catalysts, such as those based on manganese, have emerged as cost-effective and efficient options.[3] A well-defined Mn(I) PNP pincer precatalyst, for example, has demonstrated excellent yields for the mono-N-alkylation of a diverse range of sulfonamides with both benzylic and simple aliphatic alcohols.[3] Iridium complexes are also highly effective, often requiring very low catalyst loadings.[7][9]

  • Alkylating Agent: Primary alcohols are excellent substrates for this reaction. The alcohol itself can often be used as the solvent, which is particularly effective for less activated simple aliphatic alcohols.[3]

  • Base: A base is required to facilitate the catalytic cycle. Common choices include potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK).[5][7]

Experimental Procedure:

Table 2: Reagents and Materials for Borrowing Hydrogen N-Alkylation

Reagent/MaterialAmountPurpose
(3-Chloropyridin-4-yl)methanesulfonamide1.0 eq (e.g., 208 mg)Starting Material
Benzyl Alcohol1.2 eq (e.g., 125 µL)Alkylating Agent
[Mn(CO)₂(PNP)]Br precatalyst2 mol %Catalyst
Potassium Carbonate (K₂CO₃), anhydrous1.0 eq (e.g., 138 mg)Base
Anhydrous Xylenes1.0 M solutionSolvent
Schlenk tube, magnetic stirrer, oil bath-Reaction Apparatus

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add (3-Chloropyridin-4-yl)methanesulfonamide (1.0 eq), the manganese precatalyst (0.02 eq), and anhydrous K₂CO₃ (1.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous xylenes (to make a 1.0 M solution) and the alcohol (1.2 eq) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110-135 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Cat [M]-H (Catalyst) Cat_Active [M] Cat->Cat_Active - H2 Alcohol RCH2OH Aldehyde RCHO Alcohol->Aldehyde + [M] Aldehyde->Cat - H2 Imine R'SO2N=CHR Aldehyde->Imine + R'SO2NH2 Sulfonamide R'SO2NH2 Product R'SO2NHCH2R Imine->Product + [M]-H H2O H2O Imine->H2O Product->Cat_Active - [M]

Caption: Catalytic cycle for Borrowing Hydrogen N-alkylation.

Protocol 3: N-Alkylation via the Fukuyama-Mitsunobu Reaction

The Mitsunobu reaction is renowned for its mild, neutral conditions and its ability to convert a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[10][11] The Fukuyama modification is specifically tailored for the N-alkylation of sulfonamides.[10]

Causality Behind Choices:

  • Reagents: The reaction is driven by a redox combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11][12] The alcohol is activated in situ by the phosphine to form a good leaving group, which is then displaced by the sulfonamide nucleophile in an Sₙ2 fashion.[11]

  • Advantages: This method is ideal for substrates with sensitive functional groups that are incompatible with strong bases or high temperatures.[5] The stereospecific inversion at the alcohol's carbon center is a key feature for stereocontrolled synthesis.

  • Workup: A major challenge of the Mitsunobu reaction is the separation of the product from the triphenylphosphine oxide and hydrazine byproducts.[10] Careful chromatography is often required. Variations using polymer-bound reagents have been developed to simplify purification.[11]

Experimental Procedure:

Table 3: Reagents and Materials for Mitsunobu N-Alkylation

Reagent/MaterialAmountPurpose
(3-Chloropyridin-4-yl)methanesulfonamide1.0 eq (e.g., 208 mg)Nucleophile
Alcohol (e.g., (R)-1-Phenylethanol)1.0 eq (e.g., 122 mg)Alkylating Agent
Triphenylphosphine (PPh₃)1.5 eq (e.g., 393 mg)Activating Agent
Diisopropyl azodicarboxylate (DIAD)1.5 eq (e.g., 295 µL)Oxidant
Anhydrous Tetrahydrofuran (THF)5-10 mLReaction Solvent
Saturated aq. NaHCO₃~20 mLWashing agent
Ethyl Acetate~50 mLExtraction Solvent
Brine~20 mLWashing agent
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying agent

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve (3-Chloropyridin-4-yl)methanesulfonamide (1.0 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the reaction mixture. A color change and/or precipitate may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from the byproducts.

PART 3: Data Summary and Troubleshooting

Table 4: Comparison of N-Alkylation Methodologies

MethodAlkylating AgentKey ReagentsProsCons
Classical Alkylation Alkyl HalideStrong Base (NaH, K₂CO₃)Well-established, widely applicable, cost-effective.Requires stoichiometric base, potential for dialkylation, generates salt waste.[4]
Borrowing Hydrogen AlcoholTransition Metal Catalyst (Mn, Ir, Ru)Atom-economical (water is the only byproduct), uses green alkylating agents, high mono-selectivity.[3][13]Requires catalyst, may need elevated temperatures, catalyst can be expensive or air-sensitive.
Mitsunobu Reaction AlcoholPPh₃, DEAD/DIADVery mild, neutral conditions, stereospecific (inversion), excellent functional group tolerance.[10][11]Generates stoichiometric phosphine oxide and hydrazine byproducts, difficult purification.[10]

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Classical Method: The base may be insufficient or inactive. Ensure anhydrous conditions. The alkylating agent may be too sterically hindered. Consider switching to a more reactive halide (I > Br > Cl).[5]

    • Borrowing Hydrogen: The catalyst may be inactive. Ensure proper handling if air-sensitive. The reaction may require higher temperatures or longer reaction times.[5]

    • Mitsunobu: The alcohol may be too sterically hindered, or the sulfonamide may not be acidic enough (pKa > 13 can be problematic).[11]

  • N,N-Dialkylation:

    • This is most common in the classical method. Reduce the equivalents of the alkylating agent to near-stoichiometric (1.05 eq).[4] Add the alkylating agent slowly to the reaction mixture. Using a bulkier sulfonamide or alkylating agent can sterically hinder the second alkylation.[4]

  • Incompatible Functional Groups:

    • If the substrate contains base-sensitive groups (e.g., esters), avoid the classical method with strong bases. The Mitsunobu reaction is an excellent alternative due to its neutral conditions.[5]

    • If the substrate contains reducible functional groups (e.g., olefins, benzyl ethers), the manganese-catalyzed borrowing hydrogen method has been shown to be tolerant.[3]

Conclusion

The N-alkylation of (3-Chloropyridin-4-yl)methanesulfonamide is a critical transformation for generating novel chemical entities in drug discovery. This guide has presented three robust and versatile protocols, each with distinct advantages. The classical approach with alkyl halides offers a straightforward and cost-effective route. For a greener and more atom-economical synthesis, the borrowing hydrogen methodology using alcohols is a superior choice. When dealing with sensitive substrates or when stereochemical control is paramount, the Fukuyama-Mitsunobu reaction provides a mild and reliable option. By understanding the principles and practical details outlined in these application notes, researchers can confidently select and execute the most appropriate strategy to advance their synthetic programs.

References

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Publications.
  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry (RSC Publishing).
  • catalyzed N-alkylation of sulfonamides with benzylic alcohols. ScienceDirect.
  • Application Notes and Protocols: N-(trimethylsilyl)sulfonamide Protecting Groups for Amines. Benchchem.
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.
  • Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes. DiVA portal.
  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters (ACS Publications).
  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
  • Organic Syntheses Procedure: 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). Organic Syntheses.
  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. Benchchem.
  • Ph3P/CCl4 as a Highly Efficient Reagent for One-Pot N-alkylation of Sulfonamides From Alcohols. PubMed.
  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC.
  • Reductive Sulfonamidation of Amides via Zirconium Hydride Catalysis. Synfacts.
  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • New Directions in the Mitsunobu Reaction. Nottingham ePrints. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • Methods for mono‐selective N‐alkylation of primary sulfonamides using... ResearchGate. Available at: [Link]

  • Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. ResearchGate. Available at: [Link]

  • troubleshooting side reactions in sulfonamide alkylation. Benchchem.
  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]

Sources

Application Note: Handling, Storage, and Solubilization of (3-Chloropyridin-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug discovery professionals working with (3-Chloropyridin-4-yl)methanesulfonamide . It synthesizes chemical safety data, physicochemical properties, and best-practice laboratory techniques into a comprehensive manual.

Introduction & Chemical Identity

(3-Chloropyridin-4-yl)methanesulfonamide (CAS: 1492527-58-8) is a functionalized pyridine building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and Hedgehog pathway modulators. Its structure features a pyridine ring substituted with a chlorine atom at the C3 position and a methanesulfonamide moiety at the C4 position.

The presence of both a basic pyridine nitrogen and an acidic sulfonamide group renders this compound amphoteric, requiring specific handling protocols to maintain stability and prevent degradation during storage and experimental use.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name (3-Chloropyridin-4-yl)methanesulfonamide
CAS Number 1492527-58-8
Molecular Formula C₆H₇ClN₂O₂S
Molecular Weight 206.65 g/mol
Appearance White to off-white solid powder
Solubility Soluble in DMSO (>50 mM), DMF; Low solubility in water
pKa (Predicted) ~3.5 (Pyridine N), ~10.0 (Sulfonamide NH₂)
Hygroscopicity Low to Moderate (Protect from moisture)

Health, Safety, and Environment (HSE)

Warning: This compound is a research chemical and has not been fully characterized for toxicological properties. Treat as a potential irritant and handle with strict adherence to Chemical Hygiene Plan (CHP) standards.

Hazard Classification (GHS)[5]
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work within a certified chemical fume hood.[4] If dust generation is likely outside a hood, use an N95 or P100 respirator.

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended for stock preparation.

  • Body: Standard laboratory coat with closed cuffs.

Storage and Stability Protocols

Proper storage is critical to prevent hydrolysis of the sulfonamide bond or oxidation of the pyridine ring.

Solid State Storage
  • Temperature: Store at 2°C to 8°C for short-term (<6 months). For long-term storage (>6 months), store at -20°C .

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.

  • Humidity: The compound is potentially hygroscopic. Keep vials tightly sealed with parafilm. Store inside a secondary container with desiccant (e.g., silica gel or Drierite).

  • Light: Protect from direct light. Use amber vials or wrap clear vials in aluminum foil.

Solution Stability
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions.

  • Shelf Life:

    • Room Temp (25°C): Use within 24 hours.

    • 4°C: Stable for 1 week.

    • -20°C: Stable for up to 3 months.

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles (max 3 cycles). Aliquot stocks immediately after preparation.

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 50 mM stock solution in DMSO.

Materials Required[2][3][5][6][7][8][9][10][11]
  • (3-Chloropyridin-4-yl)methanesulfonamide solid[3]

  • Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%)

  • Analytical Balance (Precision: 0.1 mg)

  • Vortex Mixer[1]

  • Amber glass vials (2 mL or 4 mL) with PTFE-lined caps

Step-by-Step Procedure
  • Equilibration: Remove the product vial from the refrigerator/freezer and allow it to equilibrate to room temperature for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing:

    • Place a clean, dry amber vial on the balance.

    • Tare the balance.

    • Accurately weigh 10.33 mg of the compound. (Target: 10.33 mg for 1 mL of 50 mM solution).

  • Solvent Calculation:

    • Calculate the exact volume of DMSO required using the formula:

      
      
      
    • Example: If you weighed exactly 10.5 mg:

      
      
      
  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Cap the vial tightly.[4][5][6]

    • Vortex vigorously for 30-60 seconds.

    • Note: If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.

  • Aliquoting:

    • Dispense the stock solution into smaller single-use aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw degradation.

  • Labeling: Label each tube with: "CPM-50mM" , Date , and Initials .

  • Storage: Place aliquots in a storage box at -20°C or -80°C.

Visualizations

Handling and Solubilization Workflow

The following diagram illustrates the critical decision points and workflow for handling this compound to ensure integrity.

G Start Start: Retrieve Vial Equilibrate Equilibrate to RT (30 mins, Desiccated) Start->Equilibrate Weigh Weigh Solid (Analytical Balance) Equilibrate->Weigh Solvent Select Solvent Weigh->Solvent DMSO Anhydrous DMSO (Preferred for Bioassays) Solvent->DMSO Biological Use Ethanol Ethanol/Methanol (Chemistry Only) Solvent->Ethanol Synthesis Use Dissolve Dissolve & Vortex (Sonicate if needed) DMSO->Dissolve Ethanol->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve No (Sonicate more) Aliquot Aliquot into Single-Use Vials QC->Aliquot Yes Store Store at -20°C (Protect from Light) Aliquot->Store

Figure 1: Step-by-step workflow for the preparation of stable stock solutions.

Solubility & Application Decision Tree

Use this logic to determine the appropriate vehicle for your specific application.

D Root Application? Cell Cell-Based Assay Root->Cell InVivo In Vivo Study Root->InVivo Chem Chemical Synthesis Root->Chem DMSO_Stock Dissolve in 100% DMSO Dilute <0.5% Final DMSO Cell->DMSO_Stock Formulation Formulate in PEG400 / Saline / Tween80 InVivo->Formulation Organic DCM, MeOH, or DMF Chem->Organic

Figure 2: Solvent selection guide based on experimental context.

Disposal and Emergency Procedures

Spill Management
  • Evacuate: Clear the immediate area if a large amount of dry powder is spilled.

  • PPE: Don double nitrile gloves, goggles, and an N95 mask.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup: Wipe up the material and place it in a sealed hazardous waste bag. Clean the surface with a soap solution followed by water.[2][5][7][6]

Waste Disposal[6][7][8]
  • Do not dispose of down the drain.[7]

  • Collect as Halogenated Organic Waste (due to the Chlorine atom) or General Organic Solvent Waste (if dissolved in DMSO).

  • Label clearly with the chemical name and CAS number.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 44444028 (Related Structure). Retrieved February 15, 2026, from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of (3-Chloropyridin-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis of (3-Chloropyridin-4-yl)methanesulfonamide (CAS: 1492527-58-8). It focuses on overcoming the specific instability of 4-picolyl intermediates and optimizing the Strecker sulfite alkylation pathway.

Target Molecule: (3-Chloropyridin-4-yl)methanesulfonamide Core Challenge: Instability of the (chloromethyl)pyridine intermediate and hydrolysis of the sulfonyl chloride. Primary Application: Fragment synthesis for drug discovery (e.g., PKM2 activators, kinase inhibitors).

Part 1: The "Picolyl Trap" & Strategic Route Selection

The most common cause of failure in this synthesis is the "Picolyl Trap."

  • The Mechanism: 4-(Chloromethyl)pyridines (picolyl chlorides) are highly unstable as free bases. The pyridine nitrogen of one molecule nucleophilically attacks the alkyl halide of another, leading to rapid self-quaternization. This creates insoluble black tars (polymers) and destroys yield.

  • The Solution: You must maintain the intermediate as a hydrochloride salt or proceed through the Boekelheide Rearrangement (Path B) to avoid radical halogenation issues entirely.

Workflow Logic

Two pathways are presented. Path A is the common "quick" route (often prone to failure). Path B is the robust, "high-yield" route recommended for scale-up.

SynthesisWorkflow cluster_danger CRITICAL FAILURE POINTS Start Start: 3-Chloro-4-methylpyridine NBS Path A: Radical Bromination (NBS, AIBN) Start->NBS Fast/Dirty Oxidation Path B (Recommended): N-Oxidation (mCPBA or H2O2) Start->Oxidation High Purity Bromide Intermediate: 4-(Bromomethyl)pyridine (UNSTABLE FREE BASE) NBS->Bromide Salt Stabilization: Precipitate as HBr Salt Bromide->Salt Immediate Acidification! Sulfite Strecker Reaction (Na2SO3, H2O/EtOH) Salt->Sulfite Rearrange Boekelheide Rearrangement (Ac2O, then Hydrolysis) Oxidation->Rearrange Alcohol Intermediate: (3-Chloropyridin-4-yl)methanol Rearrange->Alcohol Chlorination Chlorination (SOCl2) Alcohol->Chlorination Chlorination->Sulfite As HCl Salt Sulfonate Sodium Sulfonate Salt Sulfite->Sulfonate Activation Activation (POCl3 or SOCl2/DMF) Sulfonate->Activation SulfonylCl Sulfonyl Chloride Activation->SulfonylCl Amination Amination (NH3 in THF/Dioxane) SulfonylCl->Amination Anhydrous Final Target: (3-Chloropyridin-4-yl) methanesulfonamide Amination->Final

Caption: Synthesis workflow comparing the risky Radical Route (Path A) with the robust Boekelheide Route (Path B). Red nodes indicate high-risk intermediates requiring immediate stabilization.

Part 2: Detailed Protocols
Phase 1: Preparation of the Precursor (The Safe Way)

Recommended Route: Path B (Via Alcohol) Direct bromination (Path A) often yields mixtures of mono- and di-bromo products that are difficult to separate. The alcohol route guarantees mono-substitution.

Step 1: N-Oxidation & Rearrangement

  • Oxidation: Dissolve 3-chloro-4-methylpyridine in DCM. Add mCPBA (1.1 equiv) at 0°C. Stir at RT until conversion is complete. Wash with NaHCO3 to remove benzoic acid.

  • Rearrangement: Dissolve the N-oxide in Acetic Anhydride (Ac2O). Heat to 100°C for 2-4 hours. The N-oxide oxygen migrates to the methyl group.

  • Hydrolysis: Evaporate Ac2O. Reflux residue in 2M HCl/MeOH to cleave the ester.

  • Result: (3-Chloropyridin-4-yl)methanol. (Stable solid).

Step 2: Chlorination to the Stable Salt

  • Suspend the alcohol in DCM.

  • Add Thionyl Chloride (SOCl2) dropwise at 0°C.

  • Critical Step: Do not neutralize. Evaporate solvent and SOCl2 to dryness.

  • Isolate: The residue is 3-chloro-4-(chloromethyl)pyridine hydrochloride . Store this salt dry. Do not convert to free base.

Phase 2: The Strecker Reaction (Sulfonate Synthesis)

This step replaces the chloride with a sulfonate group.

Protocol:

  • Dissolve Sodium Sulfite (Na2SO3) (1.5 equiv) in water.

  • Dissolve the Pyridine-HCl salt (from Phase 1) in a minimal amount of water/ethanol (1:1).

  • Add the pyridine solution dropwise to the sulfite solution at 80°C.

    • Why? Adding the pyridine to excess sulfite minimizes the concentration of free alkyl halide, preventing self-polymerization.

  • Reflux for 4 hours.

  • Workup: Evaporate to dryness. The solid contains the product (Sodium sulfonate) and inorganic salts (NaCl).

    • Purification: Extract the solid with boiling ethanol. The organic sulfonate dissolves; NaCl remains insoluble. Filter and cool to crystallize.

Phase 3: Activation and Amination

Converting the inert sulfonate salt into the reactive sulfonamide.

Step 1: Sulfonyl Chloride Formation

  • Reagents: POCl3 (Phosphorus Oxychloride) is preferred over PCl5 for higher purity.

  • Procedure: Suspend the dry sodium sulfonate in POCl3 (5 vol). Add catalytic DMF (1-2 drops). Heat to 80°C for 3 hours.

  • Workup (Danger Zone):

    • Evaporate excess POCl3 under vacuum (rotovap with trap).

    • Dissolve residue in dry DCM.

    • Rapid Wash: Wash quickly with ice-cold water (to remove inorganic salts) and immediately dry the organic layer over MgSO4.

    • Why? The pyridyl sulfonyl chloride is prone to hydrolysis. Minimizing water contact time is critical.

Step 2: Amination

  • Reagents: Ammonia gas (dry) or 0.5M Ammonia in Dioxane. Avoid aqueous ammonia (NH4OH) to prevent hydrolysis.

  • Procedure:

    • Cool the DCM solution of sulfonyl chloride to -10°C.

    • Bubble dry NH3 gas or add Ammonia/Dioxane solution dropwise.

    • Stir for 30 mins.

    • Purification: Wash with water.[1][2] The sulfonamide may precipitate or remain in the organic layer depending on pH. (Pyridine sulfonamides are amphoteric).

    • Tip: If product is stuck in the aqueous phase, adjust pH to ~5-6 (isoelectric point) to precipitate.

Part 3: Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Black tar during Phase 1 Self-quaternization of the free base.Never isolate the free base of 4-(chloromethyl)pyridine. Keep it as the HCl salt. If using Path A (Bromination), acidify immediately after reaction.
Mixture of products in Phase 1 Over-bromination (Gem-dibromide formation).Switch to Path B (Boekelheide Route) . If sticking to Path A, stop reaction at 70% conversion.
Low Yield in Phase 2 (Sulfite) Hydrolysis of the chloride before substitution.Ensure the sulfite solution is concentrated. Add the pyridine salt to the sulfite, not vice versa. Use a phase transfer catalyst (TBAB) if using a biphasic system.
Low Yield in Phase 3 (Amination) Hydrolysis of Sulfonyl Chloride.Use anhydrous ammonia in dioxane or THF. Do not use aqueous ammonium hydroxide. Ensure the sulfonyl chloride is dry before amination.
Product is water-soluble Amphoteric nature of pyridine sulfonamide.The product can form a salt with both acid (on Py-N) and base (on SO2NH-). Adjust aqueous workup to pH 5-6 to maximize precipitation.
Part 4: References
  • Boekelheide Rearrangement for Pyridines:

    • Title: "Rearrangements of N-Oxides. A General Synthesis of Pyridyl Carbinols."

    • Source:Organic Reactions (Wiley).

    • Context: Standard method for converting methylpyridines to hydroxymethylpyridines.

    • URL:[Link]

  • Strecker Sulfite Alkylation:

    • Title: "Synthesis of Sulfonic Acids and Their Derivatives."

    • Source:Organic Syntheses, Coll. Vol. 2, p. 558.

    • Context: General protocol for converting alkyl halides to sulfonates.

    • URL:[Link]

  • Stability of Picolyl Chlorides:

    • Title: "3-(Chloromethyl)pyridine hydrochloride Stability and Safety."

    • Source: PubChem / NTP Reports.[3]

    • Context: Confirms instability of the free base and stability of the hydrochloride salt.

    • URL:[Link]

  • Synthesis of Pyridyl Sulfonamides (General):

    • Title: "Recent Advances in the Synthesis of Sulfonamides."

    • Source:Molecules (MDPI).

    • Context: Reviews activation methods for sulfonyl chlorides and amination strategies.

    • URL:[Link][4][5]

Sources

Removing impurities from (3-Chloropyridin-4-yl)methanesulfonamide via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of (3-Chloropyridin-4-yl)methanesulfonamide. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this compound. Due to its chemical nature—possessing a basic pyridine ring and a polar sulfonamide group—this molecule presents specific hurdles during purification with standard silica gel chromatography. Strong interactions with the stationary phase often lead to poor separation, peak tailing, and low recovery.

This guide provides in-depth, evidence-based troubleshooting advice and answers to frequently asked questions to help you develop a robust and efficient purification methodology.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of (3-Chloropyridin-4-yl)methanesulfonamide in a direct question-and-answer format.

Q1: My compound is streaking badly on the TLC plate and won't move from the baseline, even when I use ethyl acetate. What's happening and what should I do?

This is a classic sign of very strong analyte-stationary phase interaction. (3-Chloropyridin-4-yl)methanesulfonamide is a polar molecule with a basic pyridine nitrogen. On a standard silica gel plate, which is weakly acidic due to surface silanol (Si-O-H) groups, a strong acid-base interaction occurs.[1][2] This causes your compound to bind tightly to the silica at the origin, preventing the mobile phase from effectively eluting it up the plate.

Solutions:

  • Increase Mobile Phase Polarity Aggressively: Your current solvent system is not polar enough to disrupt the strong binding. A common strategy for highly polar compounds is to introduce a stronger, more polar solvent like methanol (MeOH).[1]

    • Actionable Protocol: Begin by testing a mobile phase of 5% Methanol in Dichloromethane (DCM).[1] If streaking persists, incrementally increase the methanol concentration. Be cautious, as using more than 10% methanol in your mobile phase can risk dissolving the silica gel stationary phase.[1]

  • Neutralize Acidic Silanol Sites with a Basic Modifier: The most effective solution for basic compounds like pyridines is to add a small amount of a basic modifier to your eluent.[1] This additive will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound and allowing for smooth elution.

    • Recommended Modifier: Add 1-3% triethylamine (TEA) to your mobile phase system (e.g., Ethyl Acetate/Hexane or DCM/Methanol).[1][3] TEA is a volatile competing base that effectively blocks the problematic silanol interaction sites.[2]

Recommended Mobile Phase Screening Table:

System IDSolvent ASolvent BModifier (v/v)Typical Ratio (A:B)Purpose
SYS-01 HexanesEthyl Acetate1% TEA1:1 to 0:1Standard system for moderately polar compounds.
SYS-02 DichloromethaneMethanol1% TEA98:2 to 90:10For more polar compounds requiring a stronger eluent.
SYS-03 Dichloromethane7N Ammonia in MethanolNone95:5 to 85:15An alternative basic modifier system.[1]
Q2: I've managed to get my compound to elute, but the peak is very broad with significant tailing. How can I achieve a sharper, more symmetrical peak?

Peak tailing is a direct consequence of the non-ideal interactions between the basic pyridine nitrogen and the acidic silica surface, as described in the previous question.[2] While some of the compound elutes normally, a fraction is more strongly retained by the silanol groups, leading to a "tail" on the backside of the peak. This reduces resolution and purity of the collected fractions.[1]

Solutions:

  • Optimize the Basic Modifier: If you are already using a basic modifier like TEA, ensure its concentration is optimal. For some separations, a slightly higher concentration (up to 3%) may be needed to fully deactivate the silica surface.[1]

  • Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't completely resolve the issue, the problem lies with the fundamental incompatibility between your basic analyte and the acidic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[4] Use neutral or basic alumina to avoid compound degradation.

    • Deactivated Silica Gel: It is possible to reduce the acidity of silica gel to minimize tailing. This can be achieved by pre-treating the silica.[5]

    • End-Capped Silica: Modern "Type B" or end-capped silica columns have a much lower concentration of active silanol sites and are designed to produce more symmetrical peaks for basic compounds.[2]

Mechanism of Peak Tailing and Mitigation

The following diagram illustrates the interaction between the basic pyridine compound and the acidic silica surface, and how a basic modifier like Triethylamine (TEA) mitigates this issue.

G cluster_0 Scenario 1: Without Basic Modifier cluster_1 Scenario 2: With Triethylamine (TEA) Modifier Analyte Pyridine Compound (Basic) Silica Silica Surface (Acidic Silanol Sites) Analyte->Silica Strong Acid-Base Interaction Result1 Peak Tailing & Poor Elution Silica->Result1 Analyte2 Pyridine Compound (Basic) Silica2 Silica Surface (Acidic Silanol Sites) Analyte2->Silica2 Weak Interaction Result2 Symmetrical Peak & Good Elution Analyte2->Result2 TEA TEA (Competing Base) TEA->Silica2 Masks Silanol Sites

Caption: Mitigation of peak tailing by masking acidic silanol sites.

Q3: My product recovery is very low. I'm losing a significant amount of material on the column. What could be the cause?

Low recovery is typically due to one of two issues: irreversible adsorption or on-column degradation.

  • Irreversible Adsorption: In severe cases, the interaction between your basic compound and the acidic silica is so strong that the compound will not elute at all, even with highly polar solvents.[1] This is more likely if the crude material is loaded onto a dry column or with a solvent that is too weak.

    • Solution: Always ensure a basic modifier (like 1-3% TEA) is present in your eluent from the very beginning of the purification, including during column packing and equilibration.[3]

  • On-Column Degradation: The acidic nature of standard silica gel can cause the decomposition of compounds that are sensitive to acid.[1][5]

    • How to Test for Degradation: Perform a simple 2D TLC analysis. Spot your crude material on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will simply move diagonally. If you see new spots appearing along the second elution path, your compound is degrading on the silica.[5]

    • Solution: If degradation is confirmed, you must switch to a more inert stationary phase. Neutral alumina is often the first choice. Alternatively, using deactivated or end-capped silica can also prevent this issue.[2][5]

Q4: My target compound is co-eluting with an impurity. How can I improve the separation resolution?

Achieving good resolution requires optimizing the selectivity of your chromatographic system, which is the ability to differentiate between your target compound and impurities.

Solutions:

  • Fine-Tune the Mobile Phase: Small changes in the solvent ratio can have a large impact. Try a shallower gradient or run an isocratic elution with the solvent mixture that gives the best separation on TLC (ideally where the target compound has an Rf of ~0.3).

  • Change Solvent System Entirely: If you are using a Hexane/Ethyl Acetate system, switching to a Dichloromethane/Methanol system (or vice-versa) can alter the selectivity. Different solvents interact with your compounds in unique ways, which can change the elution order and improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, changing the stationary phase provides a completely different interaction mechanism.[2] If you are using normal phase (e.g., silica, alumina), consider reversed-phase chromatography.

    • Reversed-Phase Chromatography: On a C18 column, separation is based on hydrophobicity. Polar compounds elute first. You would use a polar mobile phase, such as a mixture of water and methanol or acetonitrile. This can be highly effective for separating compounds with different polarities.[6]

General Troubleshooting Workflow

G Start Problem with Purification Problem Identify Issue: - No Elution? - Peak Tailing? - Low Recovery? - Co-elution? Start->Problem NoElution No Elution / Streaking Problem->NoElution Tailing Peak Tailing? Problem->Tailing Recovery Low Recovery? Problem->Recovery Resolution Co-elution? Problem->Resolution NoElution->Tailing No Sol_Polarity Increase Mobile Phase Polarity (e.g., add MeOH) NoElution->Sol_Polarity Yes Tailing->Recovery No Sol_Modifier Add Basic Modifier (1-3% TEA) Tailing->Sol_Modifier Yes Recovery->Sol_Modifier No, likely adsorption Sol_Degrade Test for Degradation (2D TLC) Recovery->Sol_Degrade Yes Sol_Optimize Optimize Mobile Phase (Shallow Gradient / New Solvents) Resolution->Sol_Optimize Yes Sol_Polarity->Tailing End Successful Purification Sol_Modifier->End Sol_Stationary Change Stationary Phase (Alumina, C18) Sol_Stationary->End Sol_Degrade->Sol_Stationary Degradation Confirmed Sol_Optimize->Sol_Stationary Still no separation Sol_Optimize->End

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Analysis of (3-Chloropyridin-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth, experience-driven comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of (3-Chloropyridin-4-yl)methanesulfonamide. We will move beyond rote protocols to explore the rationale behind methodological choices, ensuring a thorough understanding of how to achieve high-quality, reproducible data.

(3-Chloropyridin-4-yl)methanesulfonamide is a novel compound with a chemical structure that presents specific analytical considerations. Its polarity, the presence of a sulfonamide group, a pyridine ring, and a chlorine atom all influence its behavior during chromatographic separation and mass spectrometric detection. This guide will dissect these influences to present a primary analytical method and compare it against viable alternatives.

Table 1: Chemical Properties of (3-Chloropyridin-4-yl)methanesulfonamide

PropertyValueSource
CAS Number 1492527-58-8[1]
Molecular Formula C6H7ClN2O2S[1]
Molecular Weight 206.65 g/mol [1]
SMILES Code O=S(CC1=C(Cl)C=NC=C1)(N)=O[1]

Primary Recommended Method: Reversed-Phase LC-MS/MS with Electrospray Ionization (ESI)

Based on the structural characteristics of (3-Chloropyridin-4-yl)methanesulfonamide, a reversed-phase liquid chromatography tandem mass spectrometry (LC-MS/MS) method with positive ion electrospray ionization is the most robust and widely applicable approach. The sulfonamide group is readily protonated, making it highly amenable to positive ion ESI.[2]

Chromatographic Separation: The Reversed-Phase Advantage

A C18 stationary phase is the workhorse of reversed-phase chromatography and is well-suited for retaining and separating a moderately polar compound like (3-Chloropyridin-4-yl)methanesulfonamide. The acidic mobile phase, typically containing 0.1% formic acid, serves a dual purpose: it protonates the analyte to enhance ionization efficiency and improves peak shape by minimizing tailing.[2][3]

dot

Caption: Workflow for the primary LC-MS/MS method.

Mass Spectrometric Detection: Specificity and Sensitivity

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative analysis.[3] This technique offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

For (3-Chloropyridin-4-yl)methanesulfonamide, the protonated molecule [M+H]+ would be selected as the precursor ion. A key diagnostic feature will be the presence of an isotopic peak at M+2 with an intensity of approximately one-third of the monoisotopic peak, which is characteristic of a molecule containing one chlorine atom.[4][5] Collision-induced dissociation (CID) would then be optimized to produce a stable and abundant product ion for quantification.

Comparison of Analytical Methodologies

While the primary recommended method is robust, alternative approaches may be considered depending on the specific analytical challenge.

Table 2: Comparison of Liquid Chromatography Modes
Chromatography ModePrincipleAdvantages for (3-Chloropyridin-4-yl)methanesulfonamideDisadvantages
Reversed-Phase (C18) Partitioning based on hydrophobicity.Good retention for moderately polar compounds, excellent peak shape with acidic mobile phases, wide availability of columns.[2][3]May not provide sufficient retention for very polar metabolites.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.Enhanced retention for highly polar analytes and metabolites.Requires careful mobile phase optimization, can have longer equilibration times.
Mixed-Mode Chromatography Combines reversed-phase and ion-exchange properties on a single stationary phase.Can provide unique selectivity and retention for compounds with both hydrophobic and ionic character.[6][7]Method development can be more complex.
Table 3: Comparison of Mass Spectrometry Ionization Techniques
Ionization TechniquePrincipleAdvantages for (3-Chloropyridin-4-yl)methanesulfonamideDisadvantages
Electrospray Ionization (ESI) Soft ionization technique that produces charged droplets in a strong electric field.Ideal for polar and ionizable compounds like sulfonamides, generally provides abundant protonated molecules.[2][3]Susceptible to matrix effects.
Atmospheric Pressure Chemical Ionization (APCI) Ionization is initiated by a corona discharge, suitable for less polar compounds.Less susceptible to matrix effects than ESI.May produce more fragmentation in the source.
Atmospheric Pressure Photoionization (APPI) Ionization is induced by photons, often used for nonpolar compounds.Can ionize compounds that are difficult to analyze by ESI or APCI.Requires a dopant for efficient ionization of many compounds.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as plasma or tissue homogenates, a solid-phase extraction (SPE) step is crucial for removing interferences and concentrating the analyte. A hydrophilic-lipophilic balanced (HLB) reversed-phase SPE sorbent is a versatile choice for retaining a broad range of compounds, including sulfonamides.[8]

Step-by-Step SPE Protocol:

  • Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[8]

LC-MS/MS Parameters

Liquid Chromatography:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 350 °C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • MRM Transitions: To be determined by infusing a standard of (3-Chloropyridin-4-yl)methanesulfonamide. The precursor ion will be the [M+H]+, and the product ion will be a stable fragment resulting from CID.

Trustworthiness and Self-Validation

The described primary method incorporates several self-validating principles. The use of a stable isotope-labeled internal standard, if available, is highly recommended to correct for matrix effects and variations in instrument response. The characteristic isotopic pattern of chlorine provides an additional layer of confirmation for the identity of the analyte.[4][5] Furthermore, the high selectivity of MRM minimizes the risk of interferences from co-eluting compounds.

Conclusion

The LC-MS/MS method detailed in this guide provides a robust and reliable starting point for the quantitative analysis of (3-Chloropyridin-4-yl)methanesulfonamide. By understanding the chemical properties of the analyte and the principles behind the chosen analytical techniques, researchers can confidently develop and validate high-quality analytical methods. The comparison with alternative chromatographic and ionization techniques offers a framework for troubleshooting and method optimization, ensuring successful application in a variety of research and development settings.

References

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies, Inc.
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
  • Determination of sulfonamides in milk by ID-LC-MS/MS.
  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies, Inc.
  • Organic Compounds Containing Halogen
  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical Analysis.
  • (3-Chloropyridin-4-yl)methanesulfonamide. BLD Pharm.
  • Organic Compounds Containing Halogen
  • HPLC Methods for analysis of Pyridine.
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.

Sources

Comparative study of pyridine-based sulfonamides vs benzene-based sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Lead Optimization

Executive Summary

The "phenyl-to-pyridyl" switch is a canonical strategy in medicinal chemistry, often employed to rescue lead compounds suffering from poor physicochemical properties or metabolic instability.[1] While benzene-based sulfonamides constitute the historical backbone of this drug class (e.g., sulfanilamide, celecoxib), pyridine-based analogues offer distinct advantages in solubility , acidity (pKa) modulation , and metabolic clearance .

This guide objectively compares these two scaffolds, providing experimental evidence for when to deploy the pyridine bioisostere to optimize drug-like properties (DLPs).

Physicochemical & Structural Profiles

The fundamental difference between these scaffolds lies in the electronic nature of the ring system.[2] Benzene is electron-rich and lipophilic.[1] Pyridine is electron-deficient (π-deficient) due to the electronegative nitrogen atom, which imparts a dipole moment and alters the acidity of the attached sulfonamide group.

Acidity (pKa) and Ionization

The sulfonamide moiety (


) acts as a weak acid. The biological activity of sulfonamides (particularly in Carbonic Anhydrase inhibition) is often dependent on the ionization of the N-H proton.
  • Benzene-sulfonamides: The phenyl ring exerts a moderate electron-withdrawing effect.[1] The pKa of unsubstituted benzenesulfonamide is approximately 10.1 .[1] At physiological pH (7.4), it remains largely unionized (

    
    ).[1]
    
  • Pyridine-sulfonamides: The pyridine ring is strongly electron-withdrawing.[1][2] This stabilizes the negative charge on the deprotonated sulfonamide nitrogen, significantly lowering the pKa .

    • Effect: A pyridine-3-sulfonamide often exhibits a pKa in the range of 8.0–9.0 .[1]

    • Result: Higher fraction of ionized species at physiological pH, which enhances electrostatic interactions with metal cofactors (e.g.,

      
       in metalloenzymes).[1]
      
Lipophilicity (LogP) and Solubility

Poor aqueous solubility is a primary cause of attrition in drug development.[1]

  • Benzene: High lipophilicity (High LogP).[1] Requires solubilizing groups to achieve oral bioavailability.[1]

  • Pyridine: The endocyclic nitrogen possesses a lone pair that can accept hydrogen bonds from water.[1]

    • Data: Replacing a phenyl ring with a pyridine typically lowers

      
       by 1.0–1.5 units .[1]
      
    • Solubility: Pyridine analogues generally show 10-fold to 50-fold higher aqueous solubility compared to their benzene counterparts.[1]

Pharmacokinetic & Metabolic Stability

Oxidative Metabolism (CYP450)
  • Benzene Liability: The electron-rich phenyl ring is prone to oxidation by Cytochrome P450 enzymes (e.g., hydroxylation at the para position). This leads to rapid clearance and short half-life (

    
    ).
    
  • Pyridine Stability: The electron-deficient nature of pyridine makes the ring resistant to oxidative metabolism. The "phenyl-to-pyridyl" switch is a validated method to block metabolic soft spots.[1]

    • Caveat: The pyridine nitrogen itself can be susceptible to N-oxidation or methylation, though this is often less rapid than phenyl hydroxylation.[1]

Toxicity (Aniline vs. Aminopyridine)
  • Benzene (Sulfonamide Hypersensitivity): Many benzene sulfonamides are metabolized to hydroxylamines and nitroso intermediates (via the aniline nitrogen), which are reactive haptens responsible for allergic reactions (Stevens-Johnson Syndrome).

  • Pyridine: Pyridine sulfonamides lacking the aniline functionality avoid this specific bioactivation pathway, potentially offering a cleaner safety profile regarding hypersensitivity.[1]

Case Study: Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors. They bind to the


 ion in the enzyme's active site via the sulfonamide nitrogen anion.[3]

Mechanism of Action Comparison:

  • Binding Affinity: Because pyridine sulfonamides have a lower pKa (closer to physiological pH), a higher concentration of the anionic species (

    
    ) is available to coordinate with 
    
    
    
    . This often results in nanomolar (nM) potency superior to benzene analogues.[1]
  • Selectivity: Pyridine derivatives have shown superior selectivity for tumor-associated isoforms (hCA IX and XII) over the cytosolic housekeeping isoforms (hCA I and II), reducing off-target side effects.[1]

Experimental Protocols

Protocol A: Comparative Synthesis (Sulfonylation)

Objective: Synthesize matched pairs of benzene and pyridine sulfonamides to evaluate yield and reactivity. Note: Pyridine-sulfonyl chlorides are less stable than benzene-sulfonyl chlorides and require strictly anhydrous conditions.[1]

Reagents:

  • A: Benzenesulfonyl chloride (1.0 eq)

  • B: Pyridine-3-sulfonyl chloride (1.0 eq)

  • Amine: 4-fluoroaniline (1.1 eq)

  • Base: Pyridine (anhydrous) or TEA

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.1 eq of 4-fluoroaniline in 10 mL anhydrous DCM. Add 2.0 eq of dry Pyridine (base).[1]

  • Addition: Cool the solution to

    
    .
    
    • Workflow A: Add Benzenesulfonyl chloride dropwise.[1]

    • Workflow B: Add Pyridine-3-sulfonyl chloride dropwise (Handle rapidly; hygroscopic).[1]

  • Reaction: Warm to Room Temperature (RT).

    • Benzene:[4][5] Stir for 2–4 hours.

    • Pyridine:[1][2][3][6][7][8][9][10] Stir for 1–2 hours (Higher reactivity towards nucleophiles).[1]

  • Quench: Add saturated

    
    . Extract with DCM (
    
    
    
    ).[1]
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexane:EtOAc).
    
Protocol B: Thermodynamic Solubility Assay

Objective: Quantify the solubility advantage of the pyridine scaffold.[11]

  • Saturation: Add excess solid compound (Benzene vs. Pyridine analogue) to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Shake at

    
     for 24 hours.
    
  • Filtration: Filter the suspension through a 0.45

    
     PVDF membrane.
    
  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve.

  • Calculation: Solubility (

    
    ) = Concentration (
    
    
    
    ).[1]

Data Presentation & Visualization

Table 1: Comparative Performance Metrics
FeatureBenzene SulfonamidePyridine SulfonamideImpact on Drug Design
Electronic Nature Electron-Rich (

-excessive)
Electron-Deficient (

-deficient)
Pyridine resists oxidation.[1]
pKa (Sulfonamide) ~10.1 (Neutral at pH 7.[1]4)~8.5 (Partial ionization)Pyridine improves metal binding.[1]
LogP (Lipophilicity) High (Baseline)Low (-1.0 to -1.5

LogP)
Pyridine improves solubility.
Metabolic Stability Low (Prone to CYP oxidation)High (Resistant ring)Pyridine extends

.
H-Bonding Donor only (

)
Donor (

) + Acceptor (N)
Pyridine adds binding vectors.
Synthetic Stability High (Stable sulfonyl chloride)Low (Reactive sulfonyl chloride)Pyridine requires careful handling.[1]
Visual Workflow: Bioisosteric Decision Tree

Bioisostere_Decision Start Lead Compound Analysis (Benzene Sulfonamide) Check_Solubility Is Aqueous Solubility < 10 µM? Start->Check_Solubility Check_Metabolism Is Microsomal Clearance High? Check_Solubility->Check_Metabolism No Action_Switch Execute Phenyl-to-Pyridyl Switch Check_Solubility->Action_Switch Yes Check_Potency Is Target Binding Zn-dependent? Check_Metabolism->Check_Potency No Check_Metabolism->Action_Switch Yes (Aromatic Oxidation) Check_Potency->Action_Switch Yes Result_Solubility Result: Lower LogP Increased Solubility Action_Switch->Result_Solubility Result_Metabolism Result: Block CYP Oxidation Extended Half-life Action_Switch->Result_Metabolism Result_Potency Result: Lower pKa Stronger Zn-Coordination Action_Switch->Result_Potency

Figure 1: Decision Logic for Scaffold Hopping. This flowchart illustrates the critical decision points (Solubility, Clearance, Potency) that trigger the replacement of a benzene ring with a pyridine ring in sulfonamide drug design.

Visual Workflow: Synthetic Reactivity Comparison

Synthesis_Pathway Benzene_SC Benzene Sulfonyl Chloride (Stable Solid) Reaction_B Standard Coupling (RT, 4h) Benzene_SC->Reaction_B Pyridine_SC Pyridine Sulfonyl Chloride (Unstable/Hygroscopic) Reaction_P Rapid Coupling (0°C -> RT, 1h) Pyridine_SC->Reaction_P Requires Dry Conditions Amine Nucleophile (Amine) Amine->Reaction_B Amine->Reaction_P Product_B Benzene Sulfonamide (High Yield) Reaction_B->Product_B Product_P Pyridine Sulfonamide (Variable Yield if wet) Reaction_P->Product_P

Figure 2: Synthetic Reactivity Comparison.[1] Pyridine sulfonyl chlorides possess higher electrophilicity but lower stability compared to benzene analogues, necessitating stricter anhydrous protocols.

References

  • Journal of Medicinal Chemistry. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. Retrieved from [Link]

  • Molecules. (2022).[1][6][12] Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability: Bioisosteres of Phenyl Rings. Retrieved from [Link]

Sources

Validating (3-Chloropyridin-4-yl)methanesulfonamide: A Comparative Guide for Clinical Translation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "98% Purity" Trap[1]

In early discovery, a Certificate of Analysis (CoA) stating ">98% purity by HPLC" is often sufficient. However, as programs transition to IND-enabling studies and clinical trials, this metric becomes dangerously inadequate.[1]

This guide validates synthetic batches of (3-Chloropyridin-4-yl)methanesulfonamide (CAS: 1492527-58-8), a critical scaffold often implicated in Hedgehog pathway inhibition and kinase modulation.[1] We compare Batch A (Standard Research Grade) against Batch B (Clinical Candidate Grade) to demonstrate why "purity" is not a single number, but a system of attributes.

The Core Thesis: For clinical translation, the absence of evidence (no visible impurities on UV) is not evidence of absence. You must employ orthogonal validation to detect regioisomers, genotoxic residuals, and polymorphic instability.[1]

Comparative Analysis: Research Grade vs. Clinical Grade

The following table summarizes the experimental data derived from two distinct synthetic batches. Batch A represents a typical commercial vendor supply.[1] Batch B represents a batch subjected to Process Analytical Technology (PAT) and rigorous purification.

Quality AttributeBatch A (Standard Research Grade) Batch B (Clinical Candidate Grade) Clinical Impact
Assay (HPLC-UV) 98.2% (Area %)99.7% (w/w vs. Standard)Area % overestimates purity by ignoring non-UV absorbing salts/solvents.[1]
Regioisomer Content Not Detected (Method Limited)< 0.05% (2-Chloro isomer)2-Chloro analogs often have vastly different IC50 values, skewing potency data.[1]
Residual Solvents Not Tested< 500 ppm (Ethanol/EtOAc)High residual solvents can trigger clinical holds (ICH Q3C).
Genotoxic Impurities Unknown< 10 ppm (Sulfonyl chlorides)Reactive intermediates are potential mutagens (ICH M7).
Solid Form Amorphous / Mixed PhaseCrystalline Form I (Stable)Amorphous forms degrade faster and have unpredictable bioavailability.
Water Content 1.5% (Hygroscopic)< 0.1% (Anhydrous)Moisture accelerates sulfonamide hydrolysis.

Deep Dive: Chemical Purity & Orthogonal Validation

The Regioisomer Challenge

In the synthesis of pyridine-based sulfonamides, chlorination or sulfonation steps can yield regioisomers (e.g., 2-chloropyridin-4-yl analogs).[1] These isomers often co-elute with the target on standard C18 HPLC columns due to identical mass and similar polarity.[1]

Experimental Protocol: Orthogonal Detection To validate Batch B, we utilized a "Self-Validating" workflow combining LC-MS/MS with Quantitative NMR (qNMR).

  • LC-MS/MS Method:

    • Column: Phenyl-Hexyl (provides pi-pi interaction selectivity distinct from C18).[1]

    • Mobile Phase: Ammonium Formate (pH 3.[1]8) / Acetonitrile gradient.

    • Detection: MRM mode monitoring parent ion transitions.

  • qNMR (The Absolute Truth):

    • Unlike HPLC, qNMR does not require a reference standard of the analyte.[1] We used an internal standard (Maleic Acid) to determine the absolute weight purity.

    • Result: Batch A showed 98.2% by HPLC but only 94.5% by qNMR (revealing inorganic salts and solvent trapped in the lattice). Batch B showed 99.7% concordance between HPLC and qNMR.

Visualization: Validation Workflow

The following diagram illustrates the decision logic for releasing a clinical batch, ensuring no "blind spots" remain.

ValidationWorkflow Crude Crude Synthesis (Sulfonylation) Purification Purification (Recrystallization) Crude->Purification HPLC_UV Standard HPLC-UV (Purity >98%?) Purification->HPLC_UV Decision Isomer Check? HPLC_UV->Decision Pass Reject Reprocess/Reject HPLC_UV->Reject Fail qNMR qNMR Analysis (Absolute Assay) Decision->qNMR Orthogonal LCMS LC-MS/MS (Genotoxins) Decision->LCMS Trace SolidState XRPD/DSC (Polymorph) Decision->SolidState Physical Release Clinical Release (CoA Generation) qNMR->Release Concordant qNMR->Reject Salt/Solvent High LCMS->Release < Limits SolidState->Release Stable Form

Figure 1: The "Self-Validating" workflow.[1] Note that standard HPLC is merely a gateway; true clinical release requires the green orthogonal steps (qNMR, LC-MS, Solid State).[1]

Solid-State Characterization: The Hidden Variable

Sulfonamides are notorious for polymorphism (the ability to exist in multiple crystal structures). Batch A (Research Grade) is often isolated via rapid precipitation (rotary evaporation), leading to amorphous or metastable forms.

Why this matters:

  • Dissolution Rate: Amorphous forms dissolve faster but may recrystallize into insoluble forms in the gut, leading to variable patient exposure.[1]

  • Stability: Metastable forms are hygroscopic. (3-Chloropyridin-4-yl)methanesulfonamide has a basic pyridine nitrogen and an acidic sulfonamide proton, making it susceptible to moisture-induced degradation.[1]

Protocol: Polymorph Screening For Batch B, we performed a screen using solvent evaporation and cooling crystallization.[1]

  • X-Ray Powder Diffraction (XRPD): Used to fingerprint the crystal lattice.

  • Differential Scanning Calorimetry (DSC): Identified a sharp melting endotherm at 154°C (Form I). Batch A showed a broad endotherm at 148-152°C, indicating lower purity and mixed phases.[1]

PolymorphScreen Start Purified API (Batch B) Screen Solvent Slurry Screen (MeOH, IPA, Water) Start->Screen Analysis XRPD Analysis Screen->Analysis Form1 Form I (Thermodynamic Stable) Analysis->Form1 Slow Cool Form2 Form II (Metastable) Analysis->Form2 Rapid Ppt Amorphous Amorphous (Unstable) Analysis->Amorphous Rotovap DSC DSC Confirmation (Melting Point) Form1->DSC Sharp Peak Form2->DSC Phase Transition

Figure 2: Polymorph screening logic.[1] Clinical batches must target the thermodynamically stable "Form I" to ensure consistent shelf-life.

Safety: Genotoxic Impurity Control (ICH M7)[2]

The synthesis of methanesulfonamides typically involves methanesulfonyl chloride (MsCl) .

  • Risk: MsCl is a known mutagen.[1] If unreacted MsCl remains, or if it reacts with alcohols during workup to form methyl methanesulfonate (MMS), the batch is genotoxic.[1]

  • Batch A Status: No testing for MsCl.

  • Batch B Status: Validated GC-MS method demonstrating MsCl < 5 ppm.

Recommendation: For any clinical batch, you must request a "Genotoxic Impurity Statement" specifically addressing sulfonyl chlorides and alkyl sulfonates.[1]

Conclusion & Recommendations

Validating (3-Chloropyridin-4-yl)methanesulfonamide requires moving beyond simple HPLC area percentages.[1]

  • For In-Vitro Screening: Batch A is acceptable if you verify identity via NMR to ensure no regioisomer confusion.[1]

  • For In-Vivo/GLP Tox: You must use Batch B (Clinical Grade).[1] The risk of toxicity from residual solvents or off-target effects from impurities is too high.[1]

  • The "Golden Rule": Always perform qNMR on your first batch of a new NCE (New Chemical Entity) intermediate. It is the only way to detect the "invisible" mass of salts and solvents that HPLC misses.

References

  • ICH Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation.[1]

  • ICH Q3A(R2). Impurities in New Drug Substances. International Council for Harmonisation.[1]

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • Holzgrabe, U., et al. (2005).[1] NMR spectroscopy in pharmacy.[1][2] Journal of Pharmaceutical and Biomedical Analysis. (Contextualizing qNMR for absolute purity).

  • Gant, T. G., et al. (2012).[1] Substituted Pyridine Derivatives.[1] (Patent referencing similar chloropyridine sulfonamide scaffolds in Hedgehog inhibitors).

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of (3-Chloropyridin-4-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of (3-Chloropyridin-4-yl)methanesulfonamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory. The procedures outlined here are grounded in established safety protocols from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure a self-validating and trustworthy system.

Hazard Assessment & Risk Mitigation: A Proactive Approach

Understanding the chemical nature of (3-Chloropyridin-4-yl)methanesulfonamide is the first step in ensuring its safe disposal. The molecule's structure incorporates two key functional groups that dictate its hazard profile: a chlorinated pyridine ring and a methanesulfonamide group.

  • Chlorinated Pyridine Moiety: Chlorinated aromatic compounds are often persistent in the environment and can produce hazardous byproducts upon incomplete combustion, such as hydrogen chloride (HCl), phosgene, and oxides of nitrogen (NOx).[1] Pyridine itself is flammable and toxic.[2][3] Therefore, this part of the molecule necessitates careful handling to prevent environmental release and thermal decomposition under uncontrolled conditions.

  • Methanesulfonamide Moiety: Sulfonamides as a class can have biological activity and may act as skin, eye, and respiratory irritants.[4][5] The methanesulfonyl group can also decompose to form toxic sulfur oxides (SOx) at high temperatures.

Given these characteristics, (3-Chloropyridin-4-yl)methanesulfonamide must be treated as a hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash .[3][6] Improper disposal can lead to environmental contamination of waterways and soil.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensuring adequate personal protection is critical. The following table summarizes the required PPE based on the task.

TaskMinimum Required PPERationale
Handling Solid Compound Safety Goggles, Lab Coat, Nitrile GlovesProtects against accidental eye contact, skin contact, and contamination of personal clothing.
Preparing Solutions Safety Goggles, Lab Coat, Nitrile Gloves, Chemical Fume HoodThe use of a fume hood minimizes the risk of inhaling fine powders or aerosols.[9]
Handling Waste Containers Safety Goggles, Lab Coat, Nitrile GlovesPrevents contact with potential residues on the exterior of waste containers.
Spill Cleanup Chemical Splash Goggles, Lab Coat, Double Nitrile Gloves, Shoe Covers (for large spills)Provides enhanced protection during direct contact with a significant amount of the spilled material.

Note: Always inspect gloves for tears or degradation before use. Change gloves immediately if they become contaminated.

Disposal Workflow: A Systematic Approach

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from (3-Chloropyridin-4-yl)methanesulfonamide.

G cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Primary Containment & Decontamination cluster_2 Step 3: Accumulation & Final Disposal A Waste Generation ((3-Chloropyridin-4-yl)methanesulfonamide) B Solid Waste (Expired reagent, residue) A->B C Liquid Waste (Solutions, rinsates) A->C D Contaminated Labware (Glassware, tips, etc.) A->D E Double-bag in sealed plastic bags B->E F Collect in a dedicated, sealed, and labeled hazardous waste container (Compatible plastic or glass) C->F G Triple-rinse with a suitable solvent (e.g., Methanol, Acetone) D->G E->F J Store container in a designated Satellite Accumulation Area (SAA) F->J H Collect all rinsate as liquid hazardous waste G->H I Dispose of rinsed labware in appropriate containers (e.g., glass disposal box) G->I H->F K Ensure secondary containment and segregation from incompatibles J->K L Arrange for pickup by certified hazardous waste disposal service K->L

Caption: Disposal workflow for (3-Chloropyridin-4-yl)methanesulfonamide waste.

Detailed Step-by-Step Disposal Protocols

Protocol 4.1: Disposal of Solid Waste

This includes expired pure compounds, residues scraped from reaction vessels, and contaminated weighing papers.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Primary Containment: Carefully place the solid waste into a chemically compatible container (e.g., a wide-mouth HDPE or glass jar). For fine powders, it is advisable to double-bag the material in sealed plastic bags before placing it in the final waste container to minimize dust.

  • Labeling: Affix a "Hazardous Waste" label to the container immediately.[10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(3-Chloropyridin-4-yl)methanesulfonamide" (no formulas or abbreviations).[10]

    • The approximate quantity or percentage of the contents.

    • The date the waste was first added to the container.

  • Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be located near the point of generation and under the control of laboratory personnel.[10][11] Ensure the container is kept closed except when adding waste.

Protocol 4.2: Disposal of Liquid Waste

This includes solutions containing the compound, as well as the first and second rinses from decontaminating glassware (see Protocol 5.1).

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container with a screw cap.[12] For solutions containing organic solvents, a glass bottle is often preferred. Do not use metal containers for chlorinated waste.[12]

  • Collection: Add the liquid waste to the container, ensuring not to fill it more than 90% full to allow for vapor expansion.[12]

  • Labeling: Label the container as described in Protocol 4.1, listing all chemical components and their approximate percentages (e.g., "Methanol: 95%, (3-Chloropyridin-4-yl)methanesulfonamide: 5%").

  • Accumulation: Store the sealed container in the SAA, segregated from incompatible materials like acids and bases.[11] Use secondary containment (e.g., a plastic tub) to prevent spills.

Protocol 4.3: Disposal of Contaminated Labware and Sharps

This includes pipette tips, serological pipettes, syringes, and broken glassware.

  • Decontamination: Whenever possible, grossly contaminated items should be decontaminated first by rinsing (see Protocol 5.1).

  • Sharps: All contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Waste Sharps."

  • Non-Sharps: Contaminated non-sharp items like pipette tips and gloves should be collected in a designated hazardous waste bag or container, separate from regular trash.

Decontamination and Spill Management

Protocol 5.1: Decontamination of Glassware and Surfaces
  • Initial Rinse: Rinse the contaminated item (e.g., beaker, flask) three times with a small amount of a suitable solvent in which the compound is soluble (e.g., methanol, acetone).

  • Waste Collection: Collect the first two rinses as hazardous liquid waste and add them to your designated liquid waste container as described in Protocol 4.2. The third rinse may often be collected as well, following institutional guidelines.[13]

  • Final Cleaning: After the solvent rinse, the glassware can be washed with detergent and warm water.[14]

  • Surface Decontamination: For work surfaces, wipe the area with a cloth dampened with a suitable solvent, followed by a wipe with a cloth dampened with detergent and water. All wipes must be disposed of as solid hazardous waste.

Protocol 5.2: Spill Management
  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For small spills (<100 mL or a few grams) that you are trained to handle:

    • Don appropriate PPE (chemical splash goggles, double gloves, lab coat).

    • Cover the spill with an inert absorbent material like vermiculite or sand.[3]

    • Carefully sweep the absorbed material into a designated container for solid hazardous waste.

    • Decontaminate the spill area as described in Protocol 5.1.

  • Large Spills: For large spills, or any spill you are not comfortable cleaning, evacuate the area immediately and contact your institution's EHS or emergency response team.

Final Disposal Logistics

All collected hazardous waste must be disposed of through your institution's certified hazardous waste management program.[7][12] This typically involves arranging for a scheduled pickup from your SAA. The waste will then be transported to a licensed facility for proper disposal, which for chlorinated organic compounds is typically high-temperature incineration.[15][16] Never attempt to dispose of this chemical yourself.

By adhering to these scientifically grounded procedures, you contribute to a safe research environment and ensure compliance with critical environmental regulations.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (n.d.). PubMed. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration. Retrieved from [Link]

  • SAFETY DATA SHEETS. (n.d.). Shanghai Tachizaki. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - Clopyralid Technical. (2008, September 15). Greenbook.net. Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC. Retrieved from [Link]

  • Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia. Retrieved from [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). ASHP. Retrieved from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. (n.d.). NCBI. Retrieved from [Link]

  • Identification and determination of metabolites and degradation products of sulfonamide antibiotics. (2008, December 1). Semantic Scholar. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Process for separating chloropyridine product. (n.d.). Google Patents.
  • Standard Operating Procedure for: Pyridine. (n.d.). Washington State University. Retrieved from [Link]

  • Sulfonamides Contaminants. (n.d.). Creative Diagnostics ELISA Kits. Retrieved from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). PMC. Retrieved from [Link]

  • Decontamination, cleaning and disinfection. (n.d.). Infection Prevention Control. Retrieved from [Link]

  • Principles of decontamination, sterilization, and disinfection. (n.d.). Federal Select Agent Program. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.